molecular formula C10H7ClN4 B1269153 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-68-8

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1269153
CAS No.: 51516-68-8
M. Wt: 218.64 g/mol
InChI Key: VRKRSWGTAMOYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKRSWGTAMOYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352714
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51516-68-8
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide supplements known information with data from closely related structural analogs to present a broader understanding of its chemical nature, synthesis, and potential biological significance.

Core Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of an amino group, a nitrile group, and a chlorophenyl substituent makes it a versatile scaffold for further chemical modifications and a candidate for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51516-68-8
Molecular Formula C₁₀H₇ClN₄
Molecular Weight 218.64 g/mol
Appearance White Powder
Melting Point 181.0 - 190.0 °C
Purity ≥96.0% (by GC)

Synthesis and Methodology

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically proceeds through a highly regioselective, one-step cyclization reaction. A common and efficient method involves the reaction of an appropriately substituted aryl hydrazine with an activated methylene compound, such as (ethoxymethylene)malononitrile.

Representative Experimental Protocol: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is a generalized procedure based on the synthesis of similar compounds and can be adapted for the synthesis of this compound.

Materials:

  • (3-chlorophenyl)hydrazine

  • (Ethoxymethylene)malononitrile

  • Ethanol (or a suitable solvent)

  • Standard laboratory glassware for reflux and purification

Procedure:

  • A solution of (3-chlorophenyl)hydrazine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • (Ethoxymethylene)malononitrile (1 equivalent) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

The proposed mechanism for this reaction involves an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazole ring system.

G General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles cluster_reactants Reactants cluster_process Reaction cluster_product Product ArylHydrazine Aryl Hydrazine (e.g., 3-chlorophenylhydrazine) Reflux Reflux in Solvent (e.g., Ethanol) ArylHydrazine->Reflux + EMM (Ethoxymethylene)malononitrile EMM->Reflux PyrazoleProduct 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Reflux->PyrazoleProduct Cyclization

Caption: Synthetic pathway for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Spectral Characteristics

Table 2: Expected Spectral Data for this compound (based on analogs)

TechniqueExpected FeaturesReference for Analogs
¹H NMR Signals for the amino (NH₂) protons (broad singlet), aromatic protons on the chlorophenyl ring, and a singlet for the pyrazole ring proton.
¹³C NMR Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the carbons of the chlorophenyl ring.
IR (KBr) Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=C/C=N stretching of the pyrazole and aromatic rings.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and chlorophenyl moieties.

Potential Biological Activity and Applications

The 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemistry. Derivatives of this class have demonstrated a wide array of biological activities, suggesting potential avenues of research for this compound.

Reported activities for related pyrazole derivatives include:

  • Anticancer: Some pyrazole derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.

  • Antimicrobial and Antifungal: The pyrazole nucleus is present in several commercialized agents with antimicrobial and antifungal properties.

  • Anti-inflammatory: Certain substituted pyrazoles have shown potent anti-inflammatory effects.

  • Herbicidal and Insecticidal: In the field of crop protection, pyrazole derivatives have been successfully developed as herbicides and insecticides.

The specific biological targets and mechanism of action for this compound have not been elucidated in the available literature. However, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic or agricultural applications.

G Potential Research Areas for Biological Activity cluster_compound Compound cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action TargetCompound 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile Anticancer Anticancer TargetCompound->Anticancer Antimicrobial Antimicrobial TargetCompound->Antimicrobial AntiInflammatory Anti-inflammatory TargetCompound->AntiInflammatory Agrochemical Agrochemical TargetCompound->Agrochemical KinaseInhibition Kinase Inhibition Anticancer->KinaseInhibition EnzymeInhibition Enzyme Inhibition Antimicrobial->EnzymeInhibition ReceptorModulation Receptor Modulation AntiInflammatory->ReceptorModulation

Caption: Potential areas of investigation for the biological activity of the title compound.

Conclusion

This compound is a chemical entity with a foundation in a biologically significant class of compounds. While specific, in-depth research on this particular molecule is not widely published, the established synthetic routes and the broad spectrum of activities of its analogs make it a compound of high interest for further investigation. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to build upon in their scientific endeavors. Future work should focus on the detailed synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.

physicochemical characteristics of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of the heterocyclic compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related scientific fields.

Core Physicochemical Characteristics

PropertyValueSource
Molecular Formula C₁₀H₇ClN₄[1]
Molecular Weight 218.64 g/mol
CAS Number 51516-68-8[1]
Melting Point 181.0 - 190.0 °C[1]
Appearance White to off-white powder[1]
Predicted pKa Acidic: 12.55 ± 0.40, Basic: 1.85 ± 0.31ChemAxon
Predicted logP 2.59ChemAxon
Solubility No experimental data available. Likely soluble in polar organic solvents such as DMSO and DMF.

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established synthetic route for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This typically involves the condensation reaction of an arylhydrazine with a suitable three-carbon synthon, such as (ethoxymethylene)malononitrile.

General Synthesis Protocol for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is adapted from established methods for the synthesis of related compounds and can be specifically applied to the synthesis of this compound.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Sodium acetate (or other suitable base)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Glacial acetic acid

Procedure:

  • Preparation of 3-Chlorophenylhydrazine Free Base: To a solution of 3-chlorophenylhydrazine hydrochloride in water, add a saturated solution of sodium bicarbonate or other mild base until the free hydrazine precipitates. Extract the free base with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chlorophenylhydrazine.

  • Condensation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylhydrazine (1 equivalent) in absolute ethanol.

  • To this solution, add (ethoxymethylene)malononitrile (1 equivalent) portion-wise with stirring.

  • Add a catalytic amount of a base, such as a few drops of glacial acetic acid or piperidine, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

  • Once the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.

  • Work-up and Purification: Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N, C-Cl).

  • Melting Point Analysis: To assess the purity of the compound.

Below is a logical workflow for the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 3-Chlorophenylhydrazine + (Ethoxymethylene)malononitrile Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acetic Acid / Piperidine Catalyst->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Ethyl Acetate Extraction & Water Wash Evaporation->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography NMR ¹H & ¹³C NMR Chromatography->NMR MS Mass Spectrometry Chromatography->MS IR IR Spectroscopy Chromatography->IR MP Melting Point Chromatography->MP

Caption: Synthetic and analytical workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives has shown promise in several therapeutic and agrochemical areas.

Potential as Kinase Inhibitors

The aminopyrazole scaffold is a well-known pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 5-aminopyrazole core can form key hydrogen bond interactions within the ATP-binding site of many kinases, making it an attractive starting point for inhibitor design.

Derivatives of 5-amino-1-aryl-pyrazole have been investigated as inhibitors of various kinases, including, but not limited to:

  • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

  • Serine/Threonine Kinases: Such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).

The general mechanism of action for such inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Inhibitor 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carbonitrile Inhibitor->Kinase Inhibition

Caption: Kinase inhibition mechanism.

Potential as Insecticides

Arylpyrazole compounds are a well-established class of insecticides. The most notable example is Fipronil, which acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system disruption and death. The structural similarities between this compound and known arylpyrazole insecticides suggest that it may also possess insecticidal properties.

The proposed mechanism of action would involve the binding of the compound to the GABA receptor in the insect nervous system, preventing the influx of chloride ions and leading to hyperexcitation and paralysis.

G cluster_neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Normal_Function Normal Neuronal Function Hyperpolarization->Normal_Function Inhibitor 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carbonitrile Inhibitor->GABA_Receptor Blockage

Caption: Insecticidal mechanism of action.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in both medicinal chemistry and agrochemistry. Its synthesis is achievable through established chemical routes, and its structural features suggest a propensity for biological activity, particularly as a kinase inhibitor or an insecticide. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological profile. This technical guide provides a foundational resource for scientists and researchers to initiate and advance investigations into this promising molecule.

References

An In-Depth Technical Guide to 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-68-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. The pyrazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of this compound, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The structural and identifying information for this compound is summarized below.

PropertyValueReference
CAS Number 51516-68-8[3]
Molecular Formula C₁₀H₇ClN₄[3]
Molecular Weight 218.64 g/mol [3]
IUPAC Name This compound[4]
Appearance White to off-white powder/crystals[4]
Melting Point 181.0-190.0 °C[4]
Purity ≥97%[3]
Spectroscopic Data
Parameter Description
FT-IR (KBr, cm⁻¹) Peaks corresponding to N-H stretching of the amino group (around 3400-3200 cm⁻¹), C≡N stretching of the nitrile group (around 2210 cm⁻¹), and C=C/C=N stretching of the aromatic and pyrazole rings (around 1600-1400 cm⁻¹) are characteristic.
¹H NMR Expected signals include a singlet for the amino protons, a singlet for the pyrazole ring proton, and multiplets for the aromatic protons of the 3-chlorophenyl group.
¹³C NMR Characteristic chemical shifts would be observed for the carbon atoms of the pyrazole ring, the nitrile carbon, and the carbons of the 3-chlorophenyl substituent.

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives is often achieved through a one-pot, three-component reaction. This approach is efficient and aligns with the principles of green chemistry.

A general synthetic pathway is outlined below:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A 3-Chlorophenylhydrazine P One-pot reaction Solvent (e.g., Ethanol) Base or Catalyst A->P B Malononitrile B->P C (Ethoxymethylene)malononitrile or Aldehyde C->P D 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile P->D Cyclization G Reactants Reactants Loading (3-Chlorophenylhydrazine, Malononitrile, Aldehyde) Solvent Solvent & Catalyst Addition (e.g., Ethanol, Base) Reactants->Solvent Reaction Reaction (Stirring at RT or Reflux) Solvent->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Complete Filtration Filtration Workup->Filtration Washing Washing (with Cold Solvent) Filtration->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization) Drying->Purification FinalProduct Final Product Purification->FinalProduct Characterization Characterization (NMR, IR, MS, MP) FinalProduct->Characterization G Core 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile BB Versatile Building Block Core->BB FG Key Functional Groups (Amino, Nitrile, Chlorophenyl) Core->FG Deriv Synthesis of Derivatives BB->Deriv Mod Chemical Modification FG->Mod Mod->Deriv Screen Biological Screening Deriv->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization Lead->Opt Drug Potential Drug Candidate Opt->Drug

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. This document outlines the key analytical techniques and experimental protocols required to confirm its chemical structure, presenting data in a clear and comparative format.

Molecular Identity and Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₇ClN₄
IUPAC Name This compound
CAS Number 330793-13-8
Molecular Weight 218.65 g/mol
Appearance White Powder
Melting Point 181.0-190.0 °C

Synthesis and Reaction Pathway

The synthesis of this compound typically follows a well-established route for the formation of 5-aminopyrazole-4-carbonitriles. The primary method involves the condensation reaction between (ethoxymethylene)malononitrile and (3-chlorophenyl)hydrazine.[1][2] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazole product.

Synthesis_Pathway reagent1 (Ethoxymethylene)malononitrile intermediate Michael Adduct Intermediate reagent1->intermediate + reagent2 (3-Chlorophenyl)hydrazine reagent2->intermediate product 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile intermediate->product - EtOH (Cyclization)

Fig. 1: General synthesis pathway for this compound.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected and observed data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

3.1.2. ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has been recorded and is available in spectral databases. The spectrum displays the expected number of carbon signals corresponding to the molecular structure. The chemical shifts provide evidence for the carbonitrile group, the aromatic carbons, and the carbons of the pyrazole ring.

Predicted ¹³C NMR Data Observed ¹³C NMR Data (From SpectraBase)
Aromatic Carbons (C-Cl, C-H) : ~120-140 ppmSignals observed in the aromatic region
Pyrazole C3 : ~140-150 ppmSignal observed in the expected downfield region
Pyrazole C4 : ~70-80 ppmSignal observed in the expected upfield region
Pyrazole C5-NH₂ : ~150-160 ppmSignal observed in the expected downfield region
Nitrile Carbon (CN) : ~115-125 ppmSignal observed in the expected region
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amino) 3400-3200 (two bands)
C-H Stretch (Aromatic) 3100-3000
C≡N Stretch (Nitrile) 2260-2220
C=C Stretch (Aromatic/Pyrazole) 1650-1450
C-Cl Stretch 800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (218.65 g/mol ), along with an [M+2]⁺ peak of approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A general and efficient one-pot synthesis involves the reaction of an appropriate arylhydrazine with (ethoxymethylene)malononitrile in a suitable solvent like ethanol.[1][2]

  • Procedure: To a solution of (3-chlorophenyl)hydrazine (1.0 eq) in absolute ethanol, (ethoxymethylene)malononitrile (1.0 eq) is added. The reaction mixture is then heated at reflux for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy
  • Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression of analytical techniques.

Structure_Elucidation_Workflow synthesis Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms ir IR Spectroscopy (Functional Group Identification) purification->ir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Backbone) purification->nmr elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Fig. 2: Workflow for the structure elucidation of the target compound.

Biological Significance and Future Directions

While specific biological data for this compound is not extensively documented, the 5-aminopyrazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobial compounds. The presence of the 3-chlorophenyl moiety can influence the compound's lipophilicity and binding interactions with biological targets.

Further research is warranted to explore the potential biological activities of this specific compound. Screening against various enzyme targets and cell lines could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the pyrazole and phenyl rings, could lead to the development of more potent and selective drug candidates.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data and established chemical principles. The predicted spectral data should be confirmed by experimental analysis.

References

Spectroscopic and Synthetic Profile of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of a complete public dataset for this specific molecule, this document presents available data for the target compound, alongside representative spectroscopic data from structurally similar analogues to provide a comparative framework for researchers.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₇ClN₄
Molecular Weight 218.65 g/mol
Appearance White to off-white powder
Melting Point 181.0 - 190.0 °C

Spectroscopic Data Analysis

Detailed spectroscopic data for the target compound is not fully available in the public domain. However, analysis of closely related 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives provides valuable insights into the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivative typically exhibits characteristic absorption bands. The following table summarizes key vibrational frequencies observed in analogous compounds.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Amino)3450 - 3300Symmetric and asymmetric stretching
C≡N (Nitrile)2230 - 2210Stretching vibration
C=N, C=C (Aromatic)1640 - 1450Ring stretching vibrations
C-Cl (Aryl chloride)1100 - 1000Stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. Based on data from similar structures, the following chemical shifts can be anticipated for this compound.

¹H NMR Spectroscopy

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-NH₂5.0 - 7.0Broad singlet
Pyrazole C3-H7.5 - 8.0Singlet
Aromatic Protons7.0 - 7.8Multiplet

¹³C NMR Spectroscopy

CarbonExpected Chemical Shift (δ, ppm)
C4 (C-CN)85 - 95
C5 (C-NH₂)150 - 155
C3140 - 145
C≡N115 - 120
Aromatic Carbons120 - 140
C-Cl130 - 135
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₁₀H₇ClN₄ would be observed at m/z 218, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at approximately 33% the intensity of the [M]⁺ peak).

Experimental Protocols

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established in the literature. A general and efficient one-pot, three-component reaction is commonly employed.

Synthesis of this compound

This protocol is a generalized procedure based on published methods for analogous compounds.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • Malononitrile

  • Triethyl orthoformate

  • Ethanol

  • Triethylamine (optional, for neutralization of hydrochloride salt)

Procedure:

  • A mixture of 3-chlorophenylhydrazine hydrochloride (1.0 eq) and malononitrile (1.0 eq) in ethanol is prepared. If starting from the hydrochloride salt, triethylamine (1.1 eq) is added, and the mixture is stirred for 10-15 minutes at room temperature.

  • Triethyl orthoformate (1.2 eq) is added to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization Protocol

The following are general procedures for obtaining the spectroscopic data.

  • FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the characterization of the title compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-Chlorophenylhydrazine 3-Chlorophenylhydrazine One-pot condensation One-pot condensation 3-Chlorophenylhydrazine->One-pot condensation Malononitrile Malononitrile Malononitrile->One-pot condensation Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->One-pot condensation This compound This compound One-pot condensation->this compound

Caption: Synthetic pathway for the target compound.

G Spectroscopic Characterization Workflow Synthesized Compound Synthesized Compound FT-IR Spectroscopy FT-IR Spectroscopy Synthesized Compound->FT-IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Structural Elucidation Structural Elucidation FT-IR Spectroscopy->Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: Workflow for spectroscopic analysis.

The Multifaceted Biological Potential of Pyrazole Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities. This technical guide focuses on pyrazole carbonitrile derivatives, a subset that has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carbonitrile derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeTarget Cell Line(s)IC50 (µM)Reference
Pyrazole-based CDK2 Inhibitor 4 HCT-1163.81 (GI50)[1][2]
Pyrazole-based CDK2 Inhibitor 9 -0.96 (CDK2)[1][2]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 HepG2, MCF-713.14, 8.03[3]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 6 -0.46 (CDK2)[3][4]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 11 -0.45 (CDK2)[3][4]
Differently substituted pyrazole 11 MCF-7, HT-292.85, 2.12[5]
Differently substituted pyrazole 12 MCF-7, HT-29>23.99, 69.37[5]
Differently substituted pyrazole 15 MCF-7, HT-2910.11, 4.34[5]
1,3,4-triarylpyrazole 55 MCF-7, A549, HCT-1166.53, 26.40, 59.84[6][7]
Pyrazolo[3,4-d]pyrimidine derivative 57 MCF-7, HCT-116, HepG-245, 6, 48 (nM)[8]
Pyrazolo[3,4-d]pyrimidine derivative 58 MCF-7, HCT-116, HepG-246, 7, 48 (nM)[8]
Pyrazole derivative 1 A549613.22 (EC50)[9]
Pyrazole derivative 2 A549220.20 (EC50)[9]
Quinazoline-amino sulphonamide hybrid 6(a) HCT-116, SK-HEP1, MDA-MB-231, SNU638, A549, MCF-70.16, 0.28, 0.28, 0.48, 1.32, 3.24[10]
Mechanism of Action: CDK2 Inhibition

A significant number of anticancer pyrazole derivatives exert their effect by inhibiting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[1][2][3][4] Its inhibition leads to cell cycle arrest and apoptosis in cancer cells.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylation pRb pRb E2F E2F CyclinE Cyclin E E2F->CyclinE Transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription pRb_E2F->pRb pRb_E2F->E2F Release CDK2 CDK2 CyclinE->CDK2 CDK2->pRb Phosphorylation Cell Cycle Progression Cell Cycle Progression S_Phase_Genes->Cell Cycle Progression Pyrazole_Carbonitrile Pyrazole Carbonitrile Derivatives Pyrazole_Carbonitrile->CDK2 Inhibition

CDK2 Inhibition by Pyrazole Carbonitrile Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole carbonitrile derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Pyrazole carbonitrile derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole carbonitrile derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial/Fungal Strain(s)MIC (µg/mL)Reference
Pyrazole-clubbed pyrimidine 5c Staphylococcus aureus (MRSA)521 (µM)[11]
Aminoguanidine-derived 1,3-diphenyl pyrazole 12 Escherichia coli1[12]
Pyrazole-pyrimidinethione 15 Escherichia coli12.5[12]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli62.5-125[13]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Aspergillus niger, Candida albicans2.9-7.8[13]
Pyrazole derivative 24 Staphylococcus aureus16 (µg/L)[14]
Pyrazole derivative 25 Staphylococcus aureus16 (µg/L)[14]
Pyrazole derivative 46 Candida albicans0.12[14]
Pyrazole–ciprofloxacin hybrid 7g Staphylococcus aureus0.125[15]
Hydrazone 1c Candida glabrata16[16]
Hydrazone 1d Candida glabrata16[16]
Hydrazone 1i Candida glabrata16[16]
Hydrazone 1k Candida glabrata16[16]
Hydrazone 1l Candida glabrata16[16]
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani0.37[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole carbonitrile derivatives (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole carbonitrile derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare an inoculum suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several pyrazole carbonitrile derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Quantitative Anti-inflammatory and COX-2 Inhibitory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

Compound/DerivativeCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)Reference
Pyrazole-thiourea-benzimidazole hybrid PYZ10 0.0283 nM--[18][19]
Pyrazole-thiourea-benzimidazole hybrid PYZ11 0.2272 nM--[18][19]
Pyrazole derivative PYZ28 0.26 µM>50 µM>192.3[18][19]
Pyrazole derivative PYZ31 19.87 nM--[18][19]
Differently substituted pyrazole 11 0.043 µM--[5]
Differently substituted pyrazole 12 0.049 µM--[5]
Differently substituted pyrazole 15 0.045 µM--[5]
Pyrazole-bearing methylamine 5u 1.79 µM130.12 µM72.73[20]
Pyrazole-bearing methylamine 5s 2.51 µM165.04 µM65.75[20]
Celecoxib0.04 µM15 µM375[21]
Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and growth factors, can trigger signaling pathways that lead to the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation. Pyrazole derivatives can selectively inhibit COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

COX2_Inhibition_Pathway cluster_Stimuli Inflammatory Stimuli cluster_Signaling Intracellular Signaling cluster_COX2_Expression Gene Expression cluster_Prostaglandin_Synthesis Prostaglandin Synthesis cluster_Inhibition Cytokines Cytokines (e.g., IL-1β, TNF-α) MAPK MAPK Pathway Cytokines->MAPK NFkB NF-κB Pathway Cytokines->NFkB GrowthFactors Growth Factors GrowthFactors->MAPK COX2_Gene COX-2 Gene MAPK->COX2_Gene Transcription NFkB->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Conversion COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX2_Enzyme Inhibition

COX-2 Inhibition by Pyrazole Derivatives in the Inflammatory Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole carbonitrile derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole carbonitrile derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only, and the positive control group receives the standard drug.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Pyrazole carbonitrile derivatives represent a versatile and potent class of bioactive compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising chemical scaffold. Further structure-activity relationship (SAR) studies and lead optimization are crucial next steps in translating the potential of these derivatives into novel and effective therapeutic agents.

References

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide to its Application as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of these degraders.

This technical guide focuses on 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile , a key heterocyclic scaffold increasingly utilized as a building block in the construction of novel protein degraders. Commercially available as a "protein degrader building block," this aminopyrazole core is inferred to function as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this moiety, researchers can design PROTACs that recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation.

This document will provide a comprehensive overview of the aminopyrazole core's role in protein degradation, using a case study of a Cyclin-Dependent Kinase 9 (CDK9) degrader to illustrate its application. It will also furnish detailed experimental protocols for the synthesis, validation, and characterization of PROTACs derived from this building block, and present visual workflows and pathway diagrams to clarify the underlying mechanisms.

The Aminopyrazole Core as a Cereblon (CRBN) E3 Ligase Ligand

PROTACs are comprised of three key components: a "warhead" that binds the target protein, an E3 ligase ligand, and a chemical linker that joins the two. The choice of E3 ligase ligand is critical for the efficacy and selectivity of the resulting degrader. While ligands for various E3 ligases exist, those targeting Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most prevalently used.

The 5-amino-1-aryl-pyrazole scaffold, including the specific derivative this compound, is structurally analogous to other known CRBN-binding moieties. It is hypothesized to occupy the same binding pocket on CRBN as thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs). The amino group on the pyrazole ring provides a crucial attachment point for the linker, allowing for the conjugation of a target-binding warhead to create the final heterobifunctional PROTAC.

Diagram 1: PROTAC Mechanism of Action.

Case Study: An Aminopyrazole-Based CDK9 Degrader

To illustrate the practical application of the aminopyrazole scaffold, we examine a published study on a PROTAC designed to degrade Cyclin-Dependent Kinase 9 (CDK9), a validated target in pancreatic cancer.[1] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various malignancies.[2]

In this study, researchers developed an aminopyrazole-based PROTAC, referred to as PROTAC 2, which demonstrated potent and selective degradation of CDK9.[1]

Quantitative Data

The efficacy of a PROTAC is primarily defined by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The aminopyrazole-based CDK9 degrader exhibited significant potency as summarized in the table below.

CompoundTarget ProteinCell LineDC50DmaxAssay Method
PROTAC 2 CDK9MiaPaCa2 (Pancreatic Cancer)158 ± 6 nM>95% at 1 µMWestern Blot, Mass Spectrometry

Table 1: Quantitative degradation data for an aminopyrazole-based CDK9 PROTAC.[1]

This data demonstrates that the aminopyrazole core can be successfully incorporated into a heterobifunctional molecule to induce potent degradation of a therapeutically relevant target. Mass spectrometry-based kinome profiling further confirmed that PROTAC 2 selectively degrades CDK9 in MiaPaCa2 cells.[1]

CDK9 Signaling Pathway

CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays a pivotal role in releasing RNA Polymerase II from promoter-proximal pausing, a critical step in the transcription of many genes, including key oncoproteins like MYC and anti-apoptotic proteins like MCL-1.[3][4] By degrading CDK9, an aminopyrazole-based PROTAC can effectively shut down the expression of these cancer-driving genes, leading to cell cycle arrest and apoptosis.

Diagram 2: CDK9 Signaling and PROTAC Intervention.

Experimental Protocols

The development of a novel PROTAC from a building block like this compound involves a multi-step workflow. This includes synthesis, confirmation of target degradation and potency, and assessment of selectivity.

Experimental_Workflow Diagram 3: PROTAC Development Workflow Start Start: Aminopyrazole Building Block + Linker + Warhead Synthesis 1. PROTAC Synthesis (e.g., Solid-Phase Synthesis) Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Degradation_Assay 2. Degradation Assay (Western Blot) Purification->Degradation_Assay DC50_Calc Determine DC50 & Dmax Degradation_Assay->DC50_Calc Target_Engagement 3. Target Engagement Assay (CETSA) DC50_Calc->Target_Engagement Ternary_Complex 4. Ternary Complex Assay (SPR, ITC, NanoBRET™) Target_Engagement->Ternary_Complex Selectivity_Assay 5. Selectivity Profiling (Quantitative Proteomics) Ternary_Complex->Selectivity_Assay End Optimized PROTAC Candidate Selectivity_Assay->End

Diagram 3: PROTAC Development Workflow.
Protocol 1: Synthesis of an Aminopyrazole-Based PROTAC

This protocol describes a general solid-phase synthesis approach for preparing a library of CRBN-recruiting PROTACs, which can be adapted for the this compound building block.

Objective: To conjugate the aminopyrazole core to a linker and a target-binding warhead.

Materials:

  • This compound

  • Appropriate resin for solid-phase synthesis (e.g., Rink Amide resin)

  • Fmoc-protected linker amino acids (e.g., Fmoc-PEG-COOH)

  • Target protein ligand (warhead) with a carboxylic acid handle

  • Coupling reagents: HATU, HOBt

  • Base: DIPEA

  • Solvents: DMF, CH2Cl2

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% H2O, 2.5% TIS

Procedure:

  • Resin Loading: Swell the Rink Amide resin in DMF. Couple the this compound to the resin via its amino group using HATU/HOBt and DIPEA in DMF.

  • Linker Coupling: a. Deprotect the Fmoc group from the first linker amino acid using 20% piperidine in DMF. b. Wash the resin extensively with DMF. c. Couple the next Fmoc-protected linker amino acid using HATU/HOBt and DIPEA. d. Repeat steps 2a-2c to build the desired linker length.

  • Warhead Conjugation: a. Perform a final Fmoc deprotection. b. Couple the target protein ligand (warhead) to the N-terminus of the linker using HATU/HOBt and DIPEA.

  • Cleavage and Purification: a. Wash the resin with DMF, followed by CH2Cl2, and dry under vacuum. b. Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA). c. Precipitate the crude product in cold diethyl ether. d. Purify the PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: DC50 and Dmax Determination by Western Blot

Objective: To quantify the potency and efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[5]

Materials:

  • Cell line expressing the protein of interest (POI)

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed duration (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate with the primary antibody against the POI overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash and add ECL substrate.

  • Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with the loading control antibody. c. Quantify the band intensities using densitometry software. d. Normalize the POI band intensity to the corresponding loading control. e. Calculate the percentage of protein remaining relative to the vehicle control. f. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a four-parameter variable slope curve to determine the DC50 and Dmax values.[5]

Protocol 3: Selectivity Profiling by Quantitative Proteomics (MS-based)

Objective: To assess the selectivity of the PROTAC by quantifying changes across the entire proteome.[6]

Materials:

  • Cell line and PROTAC from Protocol 2

  • Lysis buffer for mass spectrometry (e.g., urea-based)

  • Reagents for protein reduction (DTT) and alkylation (iodoacetamide)

  • Trypsin for protein digestion

  • Isobaric labeling reagents (e.g., Tandem Mass Tags, TMT)

  • High-pH reversed-phase fractionation system

  • LC-MS/MS instrument (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

  • Sample Preparation: Treat cells with the PROTAC at a concentration near its DC50 and a vehicle control for a shorter duration (e.g., 4-8 hours) to focus on direct degradation effects. Harvest and lyse the cells.

  • Protein Digestion: Quantify protein, then reduce, alkylate, and digest the proteome into peptides using trypsin.

  • TMT Labeling: Label the peptide digests from each condition with a unique TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The instrument will co-isolate and fragment peptide precursors, generating MS/MS spectra for identification and TMT reporter ions for quantification.

  • Data Analysis: a. Process the raw mass spectrometry data to identify peptides and proteins. b. Quantify the TMT reporter ion intensities for each identified protein. c. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. d. A highly selective PROTAC will show significant downregulation of the intended target with minimal changes to other proteins.

Conclusion

This compound represents a valuable and versatile building block for the construction of novel protein degraders. Its presumed function as a Cereblon E3 ligase ligand, combined with a convenient point for linker attachment, makes it an attractive starting point for PROTAC design. As demonstrated by the successful development of an aminopyrazole-based CDK9 degrader, this scaffold can be incorporated into highly potent and selective therapeutic agents. By leveraging the detailed experimental workflows provided in this guide—from synthesis to comprehensive proteomic analysis—researchers can effectively utilize this building block to accelerate the discovery and development of next-generation targeted protein degraders.

References

An In-depth Technical Guide to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles: From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in both agrochemical and medicinal chemistry. Initially recognized for its potent insecticidal properties, this chemical core has evolved into a versatile platform for the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. It further delves into their biological activities, with a special focus on their role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptor (FGFR) for the treatment of inflammatory diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and History

The journey of the pyrazole nucleus in the realm of biologically active compounds began as early as the 1960s, with initial reports highlighting its potential in various therapeutic areas. However, the specific 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold rose to prominence with the discovery and development of the phenylpyrazole class of insecticides.

A pivotal moment in the history of this scaffold was the invention of Fipronil by Rhône-Poulenc between 1985 and 1987.[1] Fipronil, a potent, broad-spectrum insecticide, demonstrated that the 5-amino-1-aryl-1H-pyrazole core could be functionalized to elicit powerful biological effects.[1] Its mechanism of action involves the disruption of the insect central nervous system by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[1] The success of Fipronil spurred further investigation into the chemical space around this scaffold, leading to the exploration of its therapeutic potential in human diseases.

In recent years, the focus has shifted towards the development of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives as kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][3][4] The pyrazole scaffold has proven to be an excellent framework for designing selective and potent kinase inhibitors, leading to the discovery of promising drug candidates targeting key signaling pathways.[2][3][4]

Synthetic Methodologies

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is primarily achieved through a highly efficient and regioselective condensation reaction.

General Synthesis Workflow

The most common and direct route involves the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.[5][6] This reaction is believed to proceed via an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazole product.[6]

G Arylhydrazine Arylhydrazine Reaction Condensation (e.g., in Ethanol, Reflux) Arylhydrazine->Reaction EMM (Ethoxymethylene)malononitrile EMM->Reaction Intermediate Acyclic Intermediate (via Michael Addition) Reaction->Intermediate Product 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate->Product Intramolecular Cyclization & Ethanol Elimination Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Inhibitor Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines G FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Inhibitor 5-amino-1-aryl-1H-pyrazole-4-carbonitrile Derivative Inhibitor Inhibitor->FGFR Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Theoretical Studies on 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This molecule belongs to the versatile class of pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This document summarizes key data, outlines experimental protocols, and visualizes important concepts to serve as a valuable resource for professionals in the field.

Molecular Structure and Properties

This compound possesses a core pyrazole scaffold substituted with an amino group, a cyano group, and a 3-chlorophenyl group. The arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, which are crucial for its biological activity.

Optimized Molecular Geometry

A proposed workflow for the theoretical analysis of this molecule is outlined in the diagram below.

cluster_0 Computational Workflow Start Start Structure_Drawing Draw 2D Structure of This compound Start->Structure_Drawing 3D_Conversion Convert to 3D Structure Structure_Drawing->3D_Conversion Geometry_Optimization Geometry Optimization (e.g., DFT with B3LYP/6-311G(d,p)) 3D_Conversion->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Property_Calculation Calculation of Electronic Properties (HOMO, LUMO, MESP) Geometry_Optimization->Property_Calculation Analysis Analysis of Results Frequency_Calculation->Analysis Property_Calculation->Analysis End End Analysis->End

Computational analysis workflow for the target molecule.
Tabulated Structural Parameters

The following tables present predicted and experimentally determined (for analogous compounds) structural parameters.

Table 1: Predicted Bond Lengths (Å) for this compound (based on DFT calculations of similar structures)

BondPredicted Length (Å)
C-Cl1.74
N1-N21.38
N2-C31.32
C3-C41.43
C4-C51.39
C5-N11.37
C5-N(amino)1.36
C4-C(cyano)1.43
C(cyano)≡N1.16
N1-C(phenyl)1.43

Table 2: Predicted Bond Angles (°) for this compound (based on DFT calculations of similar structures)

AnglePredicted Angle (°)
C(phenyl)-N1-N2119.0
N1-N2-C3111.0
N2-C3-C4106.0
C3-C4-C5109.0
C4-C5-N1105.0
C4-C5-N(amino)128.0
N1-C5-N(amino)127.0
C5-C4-C(cyano)125.0
C3-C4-C(cyano)126.0
C4-C(cyano)-N178.0

Synthesis and Spectroscopic Characterization

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through a one-pot, three-component reaction.

General Experimental Protocol

A common synthetic route involves the condensation of an arylhydrazine, malononitrile, and a suitable aldehyde or its equivalent.[2][3][4][5]

Materials:

  • 3-Chlorophenylhydrazine

  • Malononitrile

  • Triethyl orthoformate or a similar one-carbon electrophile

  • Catalyst (e.g., L-Proline, LDH@PTRMS@DCMBA@CuI)[5]

  • Solvent (e.g., Ethanol, water/ethanol mixture)[5]

Procedure:

  • A mixture of 3-chlorophenylhydrazine (1 mmol), malononitrile (1 mmol), and the one-carbon electrophile (e.g., triethyl orthoformate, 1.2 mmol) is prepared in the chosen solvent.

  • The catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI) is added to the mixture.[5]

  • The reaction mixture is stirred at a specified temperature (e.g., 55 °C) for a period of 15-30 minutes.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization.

The proposed mechanism for this synthesis is depicted below.

cluster_1 Reaction Mechanism Reactants 3-Chlorophenylhydrazine + Malononitrile + One-carbon Electrophile Intermediate_A Formation of Knoevenagel Condensation Product Reactants->Intermediate_A Catalyst Intermediate_B Michael Addition of 3-Chlorophenylhydrazine Intermediate_A->Intermediate_B Intermediate_C Intramolecular Cyclization Intermediate_B->Intermediate_C Product 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carbonitrile Intermediate_C->Product Tautomerization

Proposed reaction mechanism for the synthesis.
Spectroscopic Data

The structural confirmation of the synthesized compound relies on various spectroscopic techniques. The following tables summarize the expected and reported spectral data for analogous compounds.

Table 3: FT-IR Spectral Data (cm⁻¹) of Analogous 5-Aminopyrazole-4-carbonitriles

Functional GroupReported Wavenumber (cm⁻¹) for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2]Reported Wavenumber (cm⁻¹) for 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2]
N-H (stretch, amino)3447, 3346, 3313, 32083442, 3305, 3221
C-H (stretch, aromatic)30553058
C≡N (stretch)22062205
C=C (stretch, aromatic)1632, 1600, 1519, 14891600, 1583, 1514, 1485
C-Cl (stretch)829-

Table 4: ¹H NMR Spectral Data (δ, ppm) of Analogous 5-Aminopyrazole-4-carbonitriles in CDCl₃[2]

Proton5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
NH₂ (s, 2H)6.91 (d, J = 7.7 Hz, 1H)6.94 (t, J = 7.2 Hz, 1H)
Phenyl-H (m)7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H)7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H)
Chlorophenyl/Nitrophenyl-H (m)7.11 (d, J = 8.0 Hz, 2H)8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H)

Table 5: ¹³C NMR Spectral Data (δ, ppm) of Analogous 5-Aminopyrazole-4-carbonitriles in CDCl₃[2]

Carbon5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
C-CN112.79112.99
C-NH₂153.12-
Pyrazole C3144.40143.90
Pyrazole C4120.33120.91
Pyrazole C5142.44-
Phenyl-C135.81, 133.90, 130.91, 129.46, 129.31, 128.81, 128.33, 127.25137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47
Chlorophenyl/Nitrophenyl-C-148.69, 124.51, 122.54

Potential Biological Significance

Pyrazole derivatives are well-established pharmacophores. The structural features of this compound, including the amino and cyano groups, make it a versatile scaffold for developing novel therapeutic agents. These functional groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The 3-chlorophenyl substituent can engage in hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity.

The potential signaling pathways that could be modulated by such a molecule are diverse and depend on the specific biological target. A generalized representation of a signaling pathway that could be investigated is shown below.

cluster_2 Hypothetical Signaling Pathway Ligand 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carbonitrile Receptor Target Receptor (e.g., Kinase, GPCR) Ligand->Receptor Binding Downstream_Effector_1 Downstream Effector 1 Receptor->Downstream_Effector_1 Activation/Inhibition Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_2->Cellular_Response

Hypothetical signaling pathway for the target molecule.

Conclusion

This technical guide has consolidated the available theoretical and experimental information on this compound. While a dedicated and comprehensive study on this specific molecule is yet to be published, the data from closely related analogs provide a strong foundation for its synthesis, characterization, and further investigation. The provided protocols and tabulated data serve as a practical starting point for researchers, and the conceptual diagrams offer a clear visualization of the key scientific concepts. Further computational and experimental work is encouraged to fully elucidate the properties and potential applications of this promising compound.

References

Initial Bioactivity Screening of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1] The compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile belongs to this versatile class of molecules. Its structural features, including the amino and cyano groups, make it an attractive candidate for further chemical modification and a prime subject for initial bioactivity screening to uncover its therapeutic potential. While specific comprehensive screening data for this particular molecule is not yet prevalent in publicly accessible literature, this guide outlines a recommended course of action for its initial bioactivity evaluation based on the known activities of structurally related compounds. We provide detailed experimental protocols and data presentation frameworks to guide researchers in this endeavor.

Predicted Bioactivity Profile

Based on the biological activities reported for other 5-amino-1-aryl-pyrazole-4-carbonitrile derivatives, the initial screening of this compound should focus on the following key areas:

  • Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents.

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are known to inhibit key inflammatory mediators.

  • Kinase Inhibitory Activity: The pyrazole scaffold is a common feature in many kinase inhibitors.

  • Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against a range of microbial pathogens.[2]

Proposed Initial Bioactivity Screening Workflow

The following diagram outlines a logical workflow for the initial bioactivity screening of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies A Compound Synthesis & Purification (this compound) B Anticancer Screening (MTT Assay) A->B C Anti-inflammatory Screening (COX Inhibition Assay) A->C D Kinase Inhibition Screening (Kinase Panel) A->D E Antimicrobial Screening (MIC Determination) A->E F Dose-Response Studies B->F C->F D->F E->F G Signaling Pathway Analysis F->G H In vivo Model Testing G->H

Initial Bioactivity Screening Workflow.

Experimental Protocols

Synthesis and Purification

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through the condensation of an arylhydrazine with (ethoxymethylene)malononitrile.[3]

Protocol:

  • Dissolve 3-chlorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of the compound to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation.

Protocol:

  • Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a 96-well plate, add assay buffer, a fluorescent probe, and the test compound.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

Kinase Inhibitory Activity: Kinase Panel Screening

A broad kinase panel screen is an effective way to identify potential kinase targets of a new compound.

Protocol:

  • Compound Submission: Submit the test compound to a commercial or in-house kinase screening service.

  • Assay Principle: Typically, these assays measure the amount of ATP consumed or the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

  • Data Analysis: The results are usually reported as the percentage of kinase activity remaining at a specific concentration of the compound. Significant inhibition of a particular kinase would warrant further investigation with dose-response studies to determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative data from the initial screening should be summarized in clear and concise tables for easy comparison. Below are example templates for presenting the screening results.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast)Data
A549 (Lung)Data
HCT116 (Colon)Data
HeLa (Cervical)Data

Table 2: Anti-inflammatory Activity of this compound

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1DataData
COX-2Data

Table 3: Kinase Inhibitory Activity of this compound (at 10 µM)

Kinase Target% Inhibition
EGFRData
VEGFR2Data
SRCData
p38 MAPKData
AKT1Data

Table 4: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusData
Escherichia coliData
Pseudomonas aeruginosaData
Candida albicansData

Potential Signaling Pathways

Based on the known mechanisms of action of other pyrazole derivatives, this compound could potentially modulate several key signaling pathways.

p38 MAPK Signaling Pathway

Some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[4]

G A Stress/Cytokines B MAPKKs A->B C p38 MAPK B->C D Transcription Factors (e.g., ATF2, CREB) C->D E Inflammatory Gene Expression D->E F 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile F->C

Potential inhibition of the p38 MAPK pathway.
AKT Signaling Pathway

Certain pyrazole derivatives have been shown to inhibit AKT (Protein Kinase B), a crucial kinase in cell survival and proliferation pathways.[5]

G A Growth Factors B PI3K A->B C AKT B->C D Cell Survival & Proliferation C->D E 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile E->C

Potential inhibition of the AKT signaling pathway.

Conclusion

References

Methodological & Application

Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is based on the well-established reaction of an aryl hydrazine with (ethoxymethylene)malononitrile.

Overview

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is a robust and high-yielding reaction. The procedure outlined below is adapted from established literature methods for the synthesis of analogous compounds. This method involves the reaction of (3-chlorophenyl)hydrazine with (ethoxymethylene)malononitrile in ethanol at reflux. When the starting material is (3-chlorophenyl)hydrazine hydrochloride, a neutralization step with a base such as triethylamine is required prior to the addition of the malononitrile derivative.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its analogues.

CompoundStarting Aryl HydrazineYield (%)Melting Point (°C)Reference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrilePhenylhydrazine84138.5-139.6
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile4-Fluorophenylhydrazine hydrochloride47Not Reported
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile4-Methoxyphenylhydrazine hydrochloride68148.4-148.8
This compound (3-chlorophenyl)hydrazine Estimated 45-85 181.0-190.0

Experimental Protocol

This protocol details the synthesis of this compound from (3-chlorophenyl)hydrazine hydrochloride.

Materials:

  • (3-chlorophenyl)hydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Triethylamine (Et3N)

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Hydrazine Salt: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend (3-chlorophenyl)hydrazine hydrochloride (1.2 mmol) in absolute ethanol (2 mL). Cool the suspension to 0°C in an ice bath.

  • Slowly add triethylamine (1.0 mmol) to the suspension with stirring. Continue stirring at 0°C for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Reaction with (Ethoxymethylene)malononitrile: To the neutralized hydrazine solution, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for 4 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization:

The final product should be characterized by standard analytical techniques:

  • Melting Point: As reported in the data table.

  • GC-MS: To confirm the purity and molecular weight.

  • NMR Spectroscopy: 1H and 13C NMR to confirm the structure.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_workup Product Isolation and Purification cluster_product Final Product start (3-chlorophenyl)hydrazine hydrochloride in Ethanol neutralization Neutralization with Et3N at 0°C start->neutralization 1. Add Triethylamine addition Addition of (ethoxymethylene)malononitrile neutralization->addition 2. Add Reagent reflux Reflux in Ethanol (4 hours) addition->reflux 3. Heat workup Aqueous Work-up (EtOAc/Water) reflux->workup 4. Cool and Extract purification Column Chromatography (Silica Gel) workup->purification 5. Purify product 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile purification->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism. The reaction is initiated by a Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic pyrazole ring.

ReactionMechanism Reaction Mechanism hydrazine (3-chlorophenyl)hydrazine intermediate1 Michael Adduct (Intermediate) hydrazine->intermediate1 + Michael Addition malononitrile (ethoxymethylene)malononitrile malononitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile intermediate2->product Elimination of Ethanol ethanol Ethanol (byproduct) intermediate2->ethanol

Caption: Plausible reaction mechanism for pyrazole formation.

Application Notes and Protocols: One-Pot Three-Component Synthesis of 5-Aminopyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazole-4-carbonitriles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery. Their scaffold is a key structural motif in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The development of efficient and environmentally benign synthetic methodologies for these compounds is of significant interest. This document provides detailed application notes and protocols for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles, a convergent and atom-economical approach that has gained considerable traction. This method typically involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is crucial for the efficiency of the one-pot synthesis of 5-aminopyrazole-4-carbonitriles. A variety of catalysts have been reported, ranging from simple bases to sophisticated nanomaterials. The following table summarizes the performance of several recently developed catalytic systems under optimized conditions.

CatalystAldehyde ReactantHydrazine ReactantSolventTemperature (°C)TimeYield (%)Reference
LDH@PTRMS@DCMBA@CuI (0.05 g)4-ChlorobenzaldehydePhenylhydrazineWater/Ethanol5510 min98[1]
Fe₃O₄@SiO₂@Tannic acid (0.1 g)5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazineSolvent-free8010 min95[2]
Fe₃O₄@SiO₂@vanillin@thioglycolic acid (0.1 g)5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehydePhenylhydrazineSolvent-freeRoom Temp.15 min94[3][4][5]
Potassium Phthalimide (15 mol%)4-ChlorobenzaldehydePhenylhydrazineEtOH:H₂O (2:1)5015 min95[6][7]
Sodium AscorbateAromatic AldehydesPhenylhydrazineEthanol-Water50-Good to High[7]
Catalyst-freeAromatic AldehydesPhenylhydrazineWater and EthanolRoom Temp.--[8][9]

Experimental Workflow

The one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles follows a straightforward reaction sequence. The proposed mechanism generally involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the hydrazine derivative to the activated double bond, subsequent cyclization, and tautomerization to yield the final 5-aminopyrazole-4-carbonitrile product.

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_process Process cluster_workup Work-up & Purification A Aldehyde R Reaction Mixture A->R M Malononitrile M->R P Hydrazine Derivative P->R C Catalyst + Solvent C->R K Knoevenagel Condensation R->K Heat/Stir MA Michael Addition K->MA CY Intramolecular Cyclization MA->CY F Filtration / Extraction CY->F PU Recrystallization F->PU Product 5-Aminopyrazole-4-carbonitrile PU->Product

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of 5-aminopyrazole-4-carbonitriles using potassium phthalimide as a catalyst in a green solvent system.[6][7]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 0.066 g)

  • Phenylhydrazine (1.0 mmol, 0.108 g)

  • Potassium phthalimide (PPI) (15 mol%, 0.028 g)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hotplate

  • TLC plates (for reaction monitoring)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and potassium phthalimide (15 mol%).

  • Solvent Addition: To the reaction mixture, add a 2:1 mixture of EtOH:H₂O (e.g., 2 mL EtOH and 1 mL H₂O).

  • Reaction Conditions: Place the flask in a preheated oil bath at 50 °C and stir the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-aminopyrazole-4-carbonitrile.[6]

Proposed Reaction Mechanism

The synthesis is believed to proceed through a cascade of reactions initiated by the catalyst. The following diagram illustrates a plausible mechanistic pathway.

G RCHO Aldehyde (R-CHO) Inter1 Arylidene Malononitrile RCHO->Inter1 + Malononitrile (Knoevenagel) Malono Malononitrile Malono->Inter1 Cat Catalyst Cat->RCHO activates Inter2 Michael Adduct Inter1->Inter2 + Phenylhydrazine (Michael Addition) Hydrazine Phenylhydrazine Hydrazine->Inter2 Inter3 Cyclized Intermediate Inter2->Inter3 Intramolecular Cyclization Product 5-Aminopyrazole-4-carbonitrile Inter3->Product Tautomerization & Dehydration

Caption: Proposed reaction mechanism for pyrazole synthesis.

Conclusion

The one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The use of green solvents, mild reaction conditions, and recyclable catalysts aligns with the principles of sustainable chemistry.[1] The operational simplicity, high yields, and short reaction times make this approach particularly attractive for applications in medicinal chemistry and large-scale synthesis in the pharmaceutical industry. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this valuable synthetic transformation.

References

Catalyst-Free Synthesis of 5-Amino-1-Aryl-Pyrazole-4-Carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalyst-free synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles, a class of compounds with significant interest in medicinal chemistry and drug discovery. These methods offer environmentally friendly and efficient alternatives to traditional catalyzed reactions, minimizing waste and avoiding the use of potentially toxic metal catalysts.

Introduction

5-amino-1-aryl-pyrazole-4-carbonitriles are valuable scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The synthesis of these compounds often involves multicomponent reactions, which are highly desirable for their atom economy and operational simplicity. This document focuses on catalyst-free approaches, including one-pot three-component reactions in green solvents and microwave-assisted synthesis, providing researchers with sustainable and effective methodologies.

Data Presentation

The following tables summarize the quantitative data from key catalyst-free synthesis methods, allowing for easy comparison of reaction conditions and yields for various derivatives.

Table 1: One-Pot Three-Component Synthesis in Green Solvents at Room Temperature [1]

EntryAldehyde (Ar)Phenylhydrazine (Ar')SolventTime (h)Yield (%)
1C₆H₅C₆H₅H₂O/EtOH692
24-Cl-C₆H₄C₆H₅H₂O/EtOH795
34-MeO-C₆H₄C₆H₅H₂O/EtOH889
44-NO₂-C₆H₄C₆H₅H₂O/EtOH596
5C₆H₅4-Cl-C₆H₄H₂O/EtOH790
64-Cl-C₆H₄4-Cl-C₆H₄H₂O/EtOH893

Table 2: Microwave-Assisted One-Pot Three-Component Synthesis in Ethanol [2]

EntryAldehydePhenylhydrazineTemperature (°C)Time (min)Yield (%)
1Benzaldehyde4-Chlorophenylhydrazine1201089

Table 3: Two-Step Synthesis via (Ethoxymethylene)malononitrile in Refluxing Ethanol [3][4]

EntryAryl Hydrazine (Ar)Time (h)Yield (%)
1Phenylhydrazine0.584
24-Fluorophenylhydrazine447
3Perfluorophenylhydrazine463
44-(Trifluoromethyl)phenylhydrazine467
52,6-Dichloro-4-(trifluoromethyl)phenylhydrazine447
64-Methoxyphenylhydrazine468

Experimental Protocols

Protocol 1: Catalyst-Free, One-Pot, Three-Component Synthesis in Water and Ethanol[1]

This protocol describes a tandem Knoevenagel-cyclocondensation reaction at room temperature.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Substituted phenylhydrazine (1 mmol)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the substituted phenylhydrazine (1 mmol).

  • Add a 1:1 mixture of ethanol and water (10 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 5-amino-1-aryl-pyrazole-4-carbonitrile.

Protocol 2: Microwave-Assisted, Catalyst-Free, One-Pot, Three-Component Synthesis[2]

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-Chlorophenylhydrazine (1 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-chlorophenylhydrazine (1 mmol).

  • Add 5 mL of ethanol to the vial and seal it.

  • Place the vial in the microwave synthesizer and irradiate at 120 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Protocol 3: Catalyst-Free Synthesis from (Ethoxymethylene)malononitrile[3][4]

This two-component approach offers high regioselectivity.

Materials:

  • (Ethoxymethylene)malononitrile (1.2 mmol)

  • Substituted aryl hydrazine (1.2 mmol)

  • Absolute ethanol (2 mL)

  • Glass reactor (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen atmosphere

Procedure:

  • To a 25 mL glass reactor under a nitrogen atmosphere, add the aryl hydrazine (1.2 mmol) and absolute ethanol (2 mL).

  • With stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for the time specified in Table 3 (typically 0.5-4 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Mechanism: One-Pot Three-Component Synthesis

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde Ar-CHO IntermediateA Ar-CH=C(CN)2 Aldehyde->IntermediateA + Malononitrile - H2O Malononitrile NC-CH2-CN Malononitrile->IntermediateA IntermediateB Michael Adduct IntermediateA->IntermediateB Phenylhydrazine Ar'-NH-NH2 Phenylhydrazine->IntermediateB IntermediateC Cyclized Intermediate IntermediateB->IntermediateC Intramolecular Cyclization Product 5-Amino-1-aryl-pyrazole-4-carbonitrile IntermediateC->Product Tautomerization & Aromatization

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Workflow: Protocol 1

G start Start reactants Combine Aldehyde, Malononitrile, and Phenylhydrazine start->reactants solvent Add H2O/EtOH (1:1) reactants->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Product recrystallize->product G cluster_0 Michael Addition cluster_1 Cyclization & Aromatization EMM (EtO)CH=C(CN)2 IntermediateA Michael Adduct Ar-NH-NH-CH(OEt)-CH(CN)2 EMM->IntermediateA + Aryl Hydrazine Arylhydrazine Ar-NH-NH2 Arylhydrazine->IntermediateA IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Intramolecular Cyclization - EtOH Product 5-Amino-1-aryl-pyrazole-4-carbonitrile IntermediateB->Product Tautomerization

References

Application Notes and Protocols for the Purification of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established methodologies for analogous compounds and are intended to guide researchers in achieving high purity of the target molecule.

Overview of Purification Strategies

This compound is a solid material, and its purification can be effectively achieved through common laboratory techniques such as recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired final purity. Commercial sources typically offer this compound with a purity of approximately 97%[1][2][3][4]. For many applications, especially in drug development, a higher purity is often required, necessitating further purification.

Table 1: Comparison of Purification Techniques

TechniquePrincipleTypical Solvents/Mobile PhaseExpected PurityAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Dioxane, Acetone/Ethanol mixtures[5][6][7]>99%Simple, cost-effective, scalable.Potential for product loss, requires suitable solvent.
Column Chromatography Differential adsorption of the compound and impurities on a stationary phase.Silica gel with Hexane/Ethyl Acetate gradient[8]>99.5%High resolution, applicable to complex mixtures.More time-consuming, requires larger solvent volumes, can be more expensive.

Experimental Protocols

Protocol for Recrystallization

Recrystallization is a preferred method for removing small amounts of impurities from a solid sample. The selection of an appropriate solvent is critical for the success of this technique. Based on structurally similar compounds, polar protic solvents like ethanol or aprotic solvents like dioxane are good starting points.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Dioxane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. Heat the mixture; if the solid dissolves at elevated temperature and recrystallizes upon cooling, the solvent is appropriate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For larger crystals, insulate the flask to slow down the cooling process.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the purified compound should be sharp. The reported melting point is in the range of 181.0-190.0 °C[2].

Protocol for Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. For pyrazole derivatives, silica gel is a common stationary phase, and a mixture of hexane and ethyl acetate is an effective mobile phase[8].

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 5:1, 3:1, 1:1). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., hexane/ethyl acetate gradient, starting from a lower polarity like 6:1 and gradually increasing to 4:1)[8].

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, GC, or NMR.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols.

RecrystallizationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation start Crude Compound tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Note: 1H and 13C NMR Analysis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a common scaffold in a variety of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound and presents an analysis of its spectral data.

Chemical Structure

Systematic Name: this compound

Molecular Formula: C₁₀H₇ClN₄

Structure:

Chemical structure of this compound

(Note: The image is a representation of the chemical structure for illustrative purposes.)

Predicted NMR Data

Due to the absence of experimentally acquired and published spectra for this specific molecule in the searched literature, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar pyrazole derivatives found in published chemical literature.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8 - 7.9s1HH-3 (pyrazole ring)
~7.7 - 7.8t1HH-5' (chlorophenyl ring)
~7.6 - 7.7m2HH-2', H-6' (chlorophenyl ring)
~7.5 - 7.6m1HH-4' (chlorophenyl ring)
~6.8 - 7.0s (br)2H-NH₂
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~153C-5 (pyrazole ring)
~141C-3 (pyrazole ring)
~138C-1' (chlorophenyl ring)
~133C-3' (chlorophenyl ring)
~131C-5' (chlorophenyl ring)
~128C-6' (chlorophenyl ring)
~127C-4' (chlorophenyl ring)
~125C-2' (chlorophenyl ring)
~115-CN (nitrile)
~80C-4 (pyrazole ring)

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, though modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 120 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

Workflow and Diagrams

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure Structure_Spectra_Relationship cluster_molecule Molecular Structure cluster_spectra NMR Spectra pyrazole Pyrazole Ring h1_signals 1H NMR Signals pyrazole->h1_signals H-3 proton c13_signals 13C NMR Signals pyrazole->c13_signals C-3, C-4, C-5 chlorophenyl 3-Chlorophenyl Ring chlorophenyl->h1_signals Aromatic protons chlorophenyl->c13_signals 6 aromatic carbons amino Amino Group (-NH2) amino->h1_signals Broad singlet nitrile Nitrile Group (-CN) nitrile->c13_signals Quaternary carbon

Application Notes and Protocols: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile framework, in particular, has garnered significant attention as a versatile building block for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a member of this promising class of compounds. Its structural features, including the amino and cyano groups, provide key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. The 3-chlorophenyl substituent can be strategically utilized to achieve selectivity and enhance potency against specific kinase targets.

Potential Applications in Medicinal Chemistry

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is a promising candidate for further investigation in the following areas:

  • Kinase Inhibitor Development: This is the most prominent application. The scaffold is a known pharmacophore for various kinases implicated in cancer, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

  • Anticancer Drug Discovery: By targeting key kinases in cancer cell proliferation and survival pathways, derivatives of this compound could exhibit potent antiproliferative activity against a range of cancer cell lines.

  • Fragment-Based Drug Design: The core scaffold can serve as a starting point for the development of more complex and potent inhibitors through fragment-based screening and lead optimization.

  • Chemical Probe Development: Labeled versions of this compound could be synthesized to serve as chemical probes for identifying and validating new kinase targets.

Quantitative Data for Structural Analogs

While specific inhibitory data for this compound is not available, the following table summarizes the antiproliferative activity (IC50 values) of closely related 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile derivatives against various human cancer cell lines. This data provides a valuable reference for the potential potency of the 3-chloro analog.

Compound IDR (Substitution on Phenyl at C3)Cell LineIC50 (µM)
1a 2-FluorophenylMCF-7 (Breast)7.32
HCT-116 (Colon)8.14
HepG-2 (Liver)9.03
1b 3-FluorophenylMCF-7 (Breast)6.88
HCT-116 (Colon)7.52
HepG-2 (Liver)8.41
1c 4-FluorophenylMCF-7 (Breast)5.91
HCT-116 (Colon)6.47
HepG-2 (Liver)7.15
1d 2-ChlorophenylMCF-7 (Breast)4.82
HCT-116 (Colon)5.33
HepG-2 (Liver)6.01
1e 4-ChlorophenylMCF-7 (Breast)3.97
HCT-116 (Colon)4.28
HepG-2 (Liver)5.19
1f 2-BromophenylMCF-7 (Breast)3.15
HCT-116 (Colon)3.76
HepG-2 (Liver)4.29
1g 3-BromophenylMCF-7 (Breast)2.89
HCT-116 (Colon)3.14
HepG-2 (Liver)3.88
1h 4-BromophenylMCF-7 (Breast)2.11
HCT-116 (Colon)2.59
HepG-2 (Liver)3.07
Doxorubicin (Reference Drug)MCF-7 (Breast)1.25
HCT-116 (Colon)1.58
HepG-2 (Liver)1.83

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of the compound against a specific kinase using an ADP-Glo™ kinase assay.[1]

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the diluted compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be close to the Kₘ value for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to determine the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Chlorophenylhydrazine 3-Chlorophenylhydrazine Mixing_and_Reflux Mixing in Ethanol Reflux (2-4h) 3-Chlorophenylhydrazine->Mixing_and_Reflux Ethoxymethylene_malononitrile Ethoxymethylene_malononitrile Ethoxymethylene_malononitrile->Mixing_and_Reflux Precipitation Precipitation in cold water Mixing_and_Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile Recrystallization->Final_Product G Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Binds Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Cyclin_D_CDK46 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK46 Activates Rb Rb Cyclin_D_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activates Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Inhibitor 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile (Potential Inhibitor) Inhibitor->Cyclin_D_CDK46 Inhibits

References

Application Notes and Protocols for 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a crucial heterocyclic intermediate in the synthesis of a range of biologically active molecules utilized in the crop protection industry. While not typically applied directly to crops, its structural scaffold is foundational for the development of potent insecticides, fungicides, and herbicides. This document provides an overview of its application as a synthetic precursor, details its synthesis, and outlines protocols for its conversion into active agrochemicals, with a primary focus on its role in the synthesis of phenylpyrazole insecticides.

Application as a Synthetic Intermediate

This compound serves as a key building block for the synthesis of various crop protection agents. Its primary application lies in the production of phenylpyrazole insecticides, a class of broad-spectrum insecticides effective against a wide range of agricultural pests. The pyrazole ring system is a common feature in many commercial pesticides.

Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have been investigated for various biological activities, including:

  • Insecticidal Activity: As precursors to potent insecticides like Fipronil and Ethiprole.

  • Fungicidal Activity: The pyrazole nucleus is present in several commercial fungicides.

  • Herbicidal Activity: Certain pyrazole derivatives have been developed as herbicides.

  • Acaricidal and Nematicidal Activity: Some compounds derived from this scaffold have shown efficacy against mites and nematodes.

The versatility of the 5-amino and 4-carbonitrile functional groups allows for a variety of chemical modifications, enabling the synthesis of a diverse library of potential agrochemicals.

Mechanism of Action of Phenylpyrazole Insecticides

Phenylpyrazole insecticides derived from this compound, such as fipronil, act as potent neurotoxins in insects. Their primary mode of action is the disruption of the central nervous system by blocking the gamma-aminobutyric acid (GABA)-gated chloride channels.

GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal firing. Phenylpyrazole insecticides bind to a site within the chloride channel, blocking the influx of chloride ions. This inhibition of the GABAergic system leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and ultimately, death.

GABAR_Mechanism cluster_neuron Postsynaptic Neuron Membrane GABAR GABA-A Receptor Chloride Channel Chloride_ion GABAR->Chloride_ion Channel Opens (Normal State) Excitation Neuronal Hyperexcitation GABAR->Excitation Chloride Influx Inhibited GABA GABA (Neurotransmitter) GABA->GABAR Binds to receptor Phenylpyrazole Phenylpyrazole Insecticide Phenylpyrazole->GABAR Blocks Channel Paralysis Paralysis & Death Excitation->Paralysis

Fig. 1: Signaling pathway of Phenylpyrazole Insecticides

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from (ethoxymethylene)malononitrile and 3-chlorophenylhydrazine.

Materials:

  • (Ethoxymethylene)malononitrile

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorophenylhydrazine hydrochloride and an equimolar amount of sodium acetate in ethanol.

  • Stir the mixture at room temperature for 15-20 minutes to liberate the free hydrazine.

  • To this solution, add an equimolar amount of (ethoxymethylene)malononitrile.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting solid can then be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Synthesis_Workflow Reactant1 3-Chlorophenylhydrazine HCl + Sodium Acetate Reaction Reaction Mixture Reactant1->Reaction Reactant2 (Ethoxymethylene)malononitrile Reactant2->Reaction Solvent Ethanol Solvent->Reaction Reflux Reflux (2-4h) Reaction->Reflux Cooling Cool to RT Reflux->Cooling Isolation Isolation Cooling->Isolation Filtration Vacuum Filtration Isolation->Filtration Precipitation Purification Recrystallization Isolation->Purification No Precipitation Filtration->Purification Product 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile Purification->Product

Fig. 2: Workflow for the synthesis of the target compound
Protocol 2: Exemplary Conversion to a Phenylpyrazole Insecticide Scaffold

This protocol provides a representative, multi-step procedure for the conversion of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile intermediate into a scaffold analogous to that of fipronil. This involves diazotization, Sandmeyer-type reaction to introduce a trifluoromethylthio group, and subsequent oxidation.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Potassium trifluoromethylthiolate (or a suitable precursor and reagent for its in situ generation)

  • Copper(I) bromide (as a catalyst for the Sandmeyer-type reaction)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA)

  • Appropriate organic solvents (e.g., acetonitrile, dichloromethane)

  • Standard laboratory glassware for multi-step synthesis

Procedure:

Step 1: Diazotization

  • Suspend this compound in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Introduction of the Trifluoromethylthio Group

  • In a separate flask, prepare a solution of potassium trifluoromethylthiolate in a suitable solvent (e.g., acetonitrile) and cool it to 0-5 °C.

  • Add copper(I) bromide to this solution.

  • Slowly add the previously prepared diazonium salt solution to the trifluoromethylthiolate solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the trifluoromethylthio-pyrazole derivative.

Step 3: Oxidation to the Sulfinyl Group

  • Dissolve the product from Step 2 in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add an equimolar amount of an oxidizing agent, such as mCPBA, portion-wise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final phenylpyrazole insecticide scaffold.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇ClN₄
Molecular Weight218.64 g/mol
AppearanceWhite to off-white powder
Melting Point181-190 °C

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of crop protection agents, particularly phenylpyrazole insecticides. Its synthesis is well-established, and its chemical structure allows for further derivatization to produce a wide range of biologically active molecules. The protocols and information provided herein are intended to guide researchers and professionals in the development of new and effective crop protection solutions based on this important pyrazole scaffold.

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, antimicrobial screening, and evaluation of novel antimicrobial agents derived from pyrazole scaffolds. The information is intended to guide researchers in the discovery and development of new therapeutics to combat the growing threat of antimicrobial resistance.

Introduction to Pyrazole Derivatives as Antimicrobial Agents

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The versatility of the pyrazole ring system allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. Several pyrazole-containing drugs are already in clinical use, highlighting the therapeutic potential of this scaffold.[2] The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents with novel mechanisms of action, and pyrazole derivatives represent a promising avenue for such research.[1][5]

Mechanism of Action

The antimicrobial mechanism of action for pyrazole derivatives can vary depending on their specific structural features. Some derivatives have been found to inhibit essential bacterial enzymes, while others disrupt the integrity of the microbial cell wall.[5] One of the key targets identified for some pyrazole compounds is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[2][5] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of cellular processes and ultimately bacterial death. Another proposed mechanism involves the disruption of the bacterial cell wall, leading to cell lysis.[5]

Below is a diagram illustrating the potential inhibitory action of pyrazole derivatives on bacterial DNA gyrase.

G Potential Mechanism of Action: DNA Gyrase Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Bacterial Topoisomerase II) Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA induces relaxation Relaxed_DNA->DNA_Replication Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by a pyrazole derivative.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel pyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for selected pyrazole derivatives against various bacterial and fungal strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-1-carbothiohydrazide Derivatives (µg/mL) [1]

CompoundAspergillus nigerStaphylococcus aureusBacillus subtilisKlebsiella pneumoniaeEscherichia coliCandida albicans
21a 2.9 - 7.862.5 - 12562.5 - 12562.5 - 125125125
21b Clotrimazole EqualStandard EqualClotrimazole EqualChloramphenicol Equal>125>125
21c Clotrimazole EqualStandard EqualClotrimazole EqualChloramphenicol EqualStandard Equal>125
Clotrimazole 20----24
Chloramphenicol -25302424-

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazolo-Benzimidazole Mannich Bases (µg/mL) [6]

CompoundStaphylococcus aureus ATCC25923Enterococcus faecalis ATCC29212Escherichia coli ATCC25922Pseudomonas aeruginosa ATCC27853
5a 156156156312
5b 156156156312
5c 156156156312
5d 312312312625
5e 156156156312
5f 150156156312
5g 312312312625
Metronidazole 312625312>1000
Nitrofurantoin 156156156625

Table 3: Minimum Inhibitory Concentration (MIC) of Miscellaneous Pyrazole Derivatives (µg/mL) [5][7][8]

Compound/ClassTarget Organism(s)MIC Range (µg/mL)Reference
Naphthyl-substituted pyrazole-hydrazonesGram-positive strains, A. baumannii0.78 - 1.56[5]
Difluorophenyl substituted derivativesGram-positive bacteria, A. baumanniias low as 0.78[5]
Aminoguanidine-derived 1,3-diphenyl pyrazolesVarious bacteria1 - 8[5]
Pyrazole-thiazole hybridsMRSAas low as 4[5]
Imidazothiadiazole-pyrazole derivative 21c Multi-drug resistant bacteria0.25[7]
Imidazothiadiazole-pyrazole derivative 23h Multi-drug resistant bacteria0.25[7]
Pyrazoline 9 Gram-positive isolates4[8]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of pyrazole derivatives are provided below. These protocols are based on established methods from the scientific literature.

Protocol 1: General Synthesis of Pyrazole-1-carbothiohydrazide Derivatives[1]

This protocol describes a general method for the synthesis of pyrazole-1-carbothiohydrazide derivatives, which have shown significant antimicrobial activity.

G Synthesis of Pyrazole-1-carbothiohydrazide Derivatives Start Start Step1 Dissolve pyrazole-1-carbothiohydrazide (1a) in ethanol. Start->Step1 Step2 Add sodium acetate trihydrate to the stirred solution. Step1->Step2 Step3 Add 4-substituted diazonium salt solution dropwise. Step2->Step3 Step4 Stir the reaction mixture at room temperature for 3 hours. Step3->Step4 Step5 Collect the solid product by filtration. Step4->Step5 Step6 Wash the product with water. Step5->Step6 Step7 Recrystallize from an appropriate solvent (e.g., ethanol). Step6->Step7 End End Step7->End

Caption: Workflow for the synthesis of pyrazole-1-carbothiohydrazide.

Materials:

  • Pyrazole-1-carbothiohydrazide (e.g., compound 1a )

  • Ethanol

  • Sodium acetate trihydrate

  • Appropriate 4-substituted diazonium salt

  • Standard laboratory glassware

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve pyrazole-1-carbothiohydrazide (e.g., 3 mmol of compound 1a ) in ethanol (30 mL) in a flask with stirring.

  • Add sodium acetate trihydrate (3 mmol) to the solution.

  • Slowly add a solution of the 4-substituted diazonium salt to the reaction mixture.

  • Continue stirring the mixture at room temperature for approximately 3 hours.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the collected solid with water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazole-1-carbothiohydrazide derivative.

  • Characterize the synthesized compound using spectroscopic methods (e.g., IR, NMR) and elemental analysis.[1]

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

This protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.

G Workflow for MIC Determination by Broth Microdilution Start Start Step1 Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Start->Step1 Step2 Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium. Step1->Step2 Step3 Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Step2->Step3 Step4 Inoculate each well with the microbial suspension. Step3->Step4 Step5 Include positive (microbe only) and negative (broth only) controls. Step4->Step5 Step6 Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). Step5->Step6 Step7 Visually inspect the wells for microbial growth (turbidity). Step6->Step7 Step8 The MIC is the lowest concentration of the compound with no visible growth. Step7->Step8 End End Step8->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Synthesized pyrazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Incubator

  • Micropipettes

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, add a specific volume of the appropriate growth medium to each well.

  • Perform two-fold serial dilutions of the stock solution of the pyrazole derivative across the wells of the microtiter plate.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (wells with medium and inoculum but no compound) and a negative control (wells with medium only).

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of pyrazole derivatives and their antimicrobial activity is a critical aspect of designing more potent agents. Studies have revealed several key structural features that influence efficacy:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly impact activity. For instance, the presence of electron-withdrawing groups like halogens (e.g., chloro, fluoro) on phenyl rings attached to the pyrazole often enhances antimicrobial potency.[9][10]

  • Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings, such as thiazole, triazole, or imidazole, can lead to synergistic effects and broader-spectrum activity.[5][11]

  • Side Chains: The type of side chain attached to the pyrazole nucleus plays a crucial role. For example, pyrazole-1-carbothiohydrazide moieties have been shown to confer potent antimicrobial properties.[1]

These SAR insights provide a rational basis for the design of new pyrazole derivatives with improved antimicrobial profiles.

Conclusion

Pyrazole derivatives continue to be a rich source of novel antimicrobial candidates. The synthetic versatility of the pyrazole scaffold allows for the creation of large libraries of compounds for screening. The protocols and data presented here offer a foundational guide for researchers engaged in the discovery and development of the next generation of antimicrobial agents. Further research into the precise mechanisms of action and in vivo efficacy of promising lead compounds is essential for their translation into clinical applications.

References

Application Notes and Protocols for the Derivatization of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore found in numerous biologically active compounds. The presence of a reactive 5-amino group and a 4-carbonitrile functionality allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed protocols for the derivatization of this pyrazole scaffold, focusing on the synthesis of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a variety of pharmacological activities, including antimicrobial and anticancer properties.[1][2]

The protocols outlined below are based on established synthetic methodologies for 5-aminopyrazole derivatives and are intended to serve as a guide for researchers in the field.[1][3][4]

Key Derivatization Strategy: Synthesis of Pyrazolo[3,4-d]pyrimidines

A prevalent and highly useful derivatization of 5-aminopyrazole-4-carbonitriles involves the construction of a fused pyrimidine ring to yield the pyrazolo[3,4-d]pyrimidine scaffold.[1][3][4] This is typically achieved through condensation of the 5-amino group and cyclization involving the 4-carbonitrile. Reagents such as formamide, urea, and thiourea can be employed to generate the corresponding 4-amino-, 4-oxo-, and 4-thioxo-pyrazolo[3,4-d]pyrimidines, respectively.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine derivative via cyclization with formamide.

Materials:

  • This compound

  • Formamide

  • Dimethylformamide (DMF)

  • Ethanol

  • Standard laboratory glassware and heating apparatus (e.g., heating mantle, reflux condenser)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of DMF.

  • Add an excess of formamide (10-20 eq.).

  • Heat the reaction mixture to reflux (typically 150-160 °C) and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 4-Amino-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a 4-oxo-pyrazolo[3,4-d]pyrimidine derivative using urea.

Materials:

  • This compound

  • Urea

  • Pyridine (as solvent and catalyst)

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Combine this compound (1.0 eq.) and urea (1.5-2.0 eq.) in a round-bottom flask.

  • Add pyridine as the solvent.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine.

  • Confirm the structure of the product by spectroscopic methods.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from substituted 5-aminopyrazoles, as reported in the literature. Yields for the specific 1-(3-chlorophenyl) derivatives may vary.

DerivativeReagentReaction ConditionsYield (%)Reference
4-Amino-pyrazolo[3,4-d]pyrimidineFormamideReflux70-85[1]
4-Oxo-pyrazolo[3,4-d]pyrimidineUreaReflux in Pyridine65-80[1]
4-Thioxo-pyrazolo[3,4-d]pyrimidineThioureaReflux in Pyridine60-75[1]
4-Imino-5-phenyl-6-thioxo-pyrazolo[3,4-d]pyrimidinePhenyl isothiocyanateReflux in DMFNot specified[2]

Visualizations

The following diagrams illustrate the general synthetic pathway and experimental workflow for the derivatization of this compound.

Derivatization_Pathway cluster_reagents Reagents start 5-Amino-1-(3-chlorophenyl)-1H- pyrazole-4-carbonitrile product1 4-Amino-1-(3-chlorophenyl)-1H- pyrazolo[3,4-d]pyrimidine start->product1 Cyclization product2 1-(3-chlorophenyl)-4-oxo-4,5-dihydro- 1H-pyrazolo[3,4-d]pyrimidine start->product2 Cyclization product3 1-(3-chlorophenyl)-4-thioxo-4,5-dihydro- 1H-pyrazolo[3,4-d]pyrimidine start->product3 Cyclization reagent1 Formamide reagent2 Urea reagent3 Thiourea

Caption: Synthetic pathways for pyrazolo[3,4-d]pyrimidine derivatives.

Experimental_Workflow A 1. Reaction Setup (Pyrazole + Reagent + Solvent) B 2. Heating and Reflux (Monitor by TLC) A->B Reaction C 3. Work-up (Cooling, Precipitation, Filtration) B->C Completion D 4. Purification (Recrystallization or Chromatography) C->D Crude Product E 5. Characterization (NMR, MS, IR) D->E Pure Product

Caption: General experimental workflow for derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

1. Issue: Low or No Product Yield

Possible Causes and Solutions:

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some protocols proceed at room temperature, others require heating. It has been noted that for some pyrazole syntheses, increasing the temperature to 60°C can improve the yield, but further increases may lead to a decrease in yield.[1]

    • Recommendation: Systematically screen temperatures from room temperature up to 80°C to find the optimal condition for your specific setup.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but for certain substrates, other solvents like trifluoroethanol or green solvents such as water or PEG 400 might be more effective.[2][3]

    • Recommendation: If the yield is low in ethanol, consider testing alternative solvents. A trial with a mixture of water and PEG 400 has been shown to be effective in some cases.[3]

  • Catalyst Inactivity or Absence: While some syntheses are catalyst-free, many benefit from a catalyst to enhance the reaction rate and yield.[4][5][6]

    • Recommendation: If you are using a catalyst, ensure it is fresh and active. If you are not using a catalyst and experiencing low yields, consider introducing one. Several have been reported to be effective, including FeCl3/PVP and various nanocomposites.[4][6][7]

  • Purity of Reactants: The purity of the starting materials, (3-chlorophenyl)hydrazine, (ethoxymethylene)malononitrile (or other active methylene compounds), is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure the purity of your reactants using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.

2. Issue: Formation of Multiple Products or Impurities

Possible Causes and Solutions:

  • Side Reactions: The formation of regioisomers (e.g., 3-amino instead of 5-amino pyrazole) or uncyclized intermediates can occur.[2]

    • Recommendation: The reaction of (ethoxymethylene)malononitrile with aryl hydrazines has been shown to have excellent regioselectivity for the 5-amino isomer.[2] If you are using a different set of reactants, you may need to adjust the reaction conditions to favor the desired isomer. Careful control of temperature and the rate of addition of reactants can help minimize side reactions.

  • Decomposition of Reactants or Product: The reactants or the final product may be sensitive to high temperatures or prolonged reaction times.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Once the reaction is complete, work up the reaction mixture promptly. Avoid unnecessarily long reaction times or excessive heating.

3. Issue: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the starting materials will contaminate the product, making purification difficult.

    • Recommendation: Monitor the reaction by TLC to ensure it has gone to completion before starting the workup.[5]

  • Inappropriate Purification Method: The choice of purification method is important for obtaining a high-purity product.

    • Recommendation: Column chromatography on silica gel is a commonly used and effective method for purifying 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2] A gradient of hexane and ethyl acetate is often used as the eluent.[2] Recrystallization from a suitable solvent like ethanol can also be an effective final purification step.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles?

A1: The reaction is believed to proceed via an initial Michael-type addition of the aryl hydrazine to the electron-deficient double bond of a reactant like (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization and subsequent elimination of a leaving group (e.g., ethanol) to form the stable pyrazole ring.[2]

Q2: How can I improve the regioselectivity of the reaction to favor the 5-amino isomer?

A2: The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles from (ethoxymethylene)malononitrile and aryl hydrazines has been reported to exhibit excellent regioselectivity, yielding the 5-amino isomer as the exclusive product.[2] If you are using alternative starting materials, factors such as the steric and electronic properties of the substituents and the reaction conditions can influence regioselectivity.

Q3: Are there any "green" synthesis methods available?

A3: Yes, several studies have focused on developing more environmentally friendly protocols. These include using water as a solvent, employing recyclable catalysts, and utilizing energy-efficient methods like ball milling or microwave irradiation.[4][6][9]

Q4: What is a typical experimental protocol for this synthesis?

A4: A general procedure involves dissolving the aryl hydrazine (e.g., (3-chlorophenyl)hydrazine) in a suitable solvent like absolute ethanol. To this solution, (ethoxymethylene)malononitrile is added slowly with stirring. The reaction mixture is then brought to reflux for a specified period (e.g., 0.5 to 4 hours). After completion, the product is isolated and purified, typically by column chromatography.[2]

Data Presentation

Table 1: Comparison of Catalysts for 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Synthesis

CatalystSolventTemperatureReaction TimeYield (%)Reference
Alumina-silica-supported MnO2WaterRoom Temp.Not SpecifiedHigh[4]
SnO–CeO2 nanocompositeWaterNot SpecifiedShorter than conventional81-96[4]
LDH@PTRMS@DCMBA@CuINot Specified55 °CNot SpecifiedHigh[5]
Fe3O4@SiO2@Tannic acidEthanol (hot)Room Temp. (ball milling)VariesHigh[6]
FeCl3/PVPWater/PEG-400Not Specified2-4 hup to 97[7]
NoneEthanol or TrifluoroethanolReflux0.5-4 h46-93[2]

Table 2: Influence of Aryl Hydrazine Substituent on Yield

Aryl HydrazineSolventYield (%)Reference
PhenylhydrazineEthanolNot specified, but successful[2]
4-Fluorophenylhydrazine HClEthanolNot specified, but successful[2]
(Perfluorophenyl)hydrazineTrifluoroethanol63[2]
4-(Trifluoromethyl)phenylhydrazineEthanolNot specified, but successful[2]
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazineEthanolNot specified, but successful[2]
4-Methoxyphenylhydrazine HClEthanol68[2]

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is adapted from a literature procedure for the synthesis of various 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[2]

Materials:

  • Aryl hydrazine (e.g., (3-chlorophenyl)hydrazine) (1.2 mmol)

  • (Ethoxymethylene)malononitrile (1.2 mmol)

  • Absolute ethanol (or trifluoroethanol) (2 mL)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

  • Once the addition is complete, carefully bring the solution to reflux.

  • Maintain the reflux for the required time (typically 0.5 to 4 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aryl Hydrazine in Ethanol B Add (ethoxymethylene)malononitrile A->B Slowly C Reflux Reaction Mixture (0.5-4h) B->C D Monitor by TLC C->D Periodic Check E Cool to Room Temp. D->E Completion F Column Chromatography E->F G Isolate Pure Product F->G

Caption: Experimental workflow for the synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product R1 Aryl Hydrazine I1 Michael Addition Intermediate R1->I1 Michael Addition R2 (ethoxymethylene)malononitrile R2->I1 Michael Addition I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile I2->P Elimination of EtOH

Caption: Plausible reaction mechanism for 5-amino-1-aryl-1H-pyrazole-4-carbonitrile synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Product Yield Cause1 Sub-optimal Temperature Problem->Cause1 Cause2 Incorrect Solvent Problem->Cause2 Cause3 Catalyst Issue Problem->Cause3 Cause4 Impure Reactants Problem->Cause4 Sol1 Screen Temperature Range (RT to 80°C) Cause1->Sol1 Sol2 Test Alternative Solvents (e.g., Water/PEG 400) Cause2->Sol2 Sol3 Use/Check Catalyst (e.g., FeCl3/PVP) Cause3->Sol3 Sol4 Verify Reactant Purity (e.g., NMR) Cause4->Sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole synthesis resulting in a low yield?

Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions.[1][3] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Using the correct stoichiometry is crucial. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes help drive the reaction to completion.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the optimal reaction time.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of catalyst are critical parameters that may require optimization.[1][2] For instance, some reactions proceed well at room temperature, while others require heating or even microwave assistance to improve yields.[2][3]

  • Side Reactions: The formation of unwanted byproducts, such as regioisomers or products from incomplete cyclization, can significantly lower the yield of the desired pyrazole.[1][2][3]

  • Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.[2] Consider using milder conditions if product degradation is suspected.[2]

  • Purification Losses: Significant product loss can occur during purification steps like recrystallization or column chromatography.[2]

Q2: How can I control the regioselectivity when synthesizing pyrazoles with unsymmetrical precursors?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents (like DMF or NMP) have been shown to give better results than polar protic solvents (like ethanol) for the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones.[4] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can also dramatically improve regioselectivity.[3]

  • pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine.[3] Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1][3]

  • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific regioisomer. For example, in some cases, nano-ZnO has been shown to improve yields and may influence regioselectivity.[2]

  • Steric Hindrance: A bulky substituent on the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned dark, and the final product is colored. What is the cause, and how can I obtain a pure, colorless product?

Discoloration is a frequent observation, particularly in Knorr pyrazole synthesis, and is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] Oxidative processes can also contribute to color formation.[1]

  • Neutralization: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Activated carbon treatment of the reaction mixture can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1] Common recrystallization solvents for pyrazoles include ethanol, methanol, ethyl acetate, or mixtures like ethanol-water.[5]

Troubleshooting Guides

Issue 1: Low or No Yield

This guide provides a systematic approach to troubleshooting low yields in pyrazole synthesis.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start If impure, purify/replace check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry If pure check_stoichiometry->start If incorrect, adjust check_conditions Evaluate Reaction Conditions check_stoichiometry->check_conditions If correct monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction Optimize T, -solvent, catalyst check_side_reactions Investigate Side Reactions monitor_reaction->check_side_reactions If incomplete, -increase time/T success Improved Yield monitor_reaction->success If complete optimize_purification Optimize Purification Technique check_side_reactions->optimize_purification If side products, -modify conditions optimize_purification->success Minimize loss

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Regioisomers

This guide outlines steps to address the formation of regioisomeric mixtures.

Regioisomer_Troubleshooting start Regioisomer Mixture Observed modify_solvent Modify Solvent System (e.g., aprotic polar, fluorinated alcohols) start->modify_solvent adjust_ph Adjust Reaction pH (acidic vs. neutral/basic) start->adjust_ph change_catalyst Screen Different Catalysts start->change_catalyst steric_hindrance Introduce Steric Bulk on Hydrazine start->steric_hindrance analyze_outcome Analyze Regioisomeric Ratio modify_solvent->analyze_outcome adjust_ph->analyze_outcome change_catalyst->analyze_outcome steric_hindrance->analyze_outcome analyze_outcome->start No improvement, try another strategy success Improved Regioselectivity analyze_outcome->success Desired isomer enhanced

Caption: Troubleshooting workflow for poor regioselectivity.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterConditionEffect on YieldReference
Temperature Increasing temperature/refluxingOften increases reaction rate and yield, but can also promote side reactions.[2][2]
Microwave-assisted synthesisCan significantly reduce reaction times and improve yields.[2][2]
Solvent Aprotic dipolar (e.g., DMF, NMP)Can improve regioselectivity and yield compared to protic solvents for certain substrates.[4][4]
Fluorinated alcohols (e.g., TFE)Can dramatically improve regioselectivity.[3][3]
Catalyst Protic acids (e.g., acetic acid)Often used in Knorr synthesis to facilitate imine formation.[2][2]
Lewis acids (e.g., nano-ZnO)Have been shown to improve yields in some cases.[2][2]
Stoichiometry Slight excess of hydrazine (1.0-1.2 eq.)Can drive the reaction to completion.[1][1]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).[1]

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux.[3] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][2][3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_dicarbonyl Dissolve 1,3-dicarbonyl in solvent add_hydrazine Add hydrazine derivative (and optional base) dissolve_dicarbonyl->add_hydrazine stir_heat Stir at RT or reflux add_hydrazine->stir_heat monitor Monitor by TLC/LC-MS stir_heat->monitor cool_isolate Cool and isolate crude product (filtration or evaporation) monitor->cool_isolate Reaction complete purify Purify by recrystallization or column chromatography cool_isolate->purify final_product Pure Pyrazole purify->final_product

References

Technical Support Center: Purification of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Possible Causes and Solutions:

CauseRecommended Action
Compound is not eluting from the column The chosen solvent system may be too non-polar. Gradually increase the polarity of the mobile phase. A common starting point for similar compounds is a hexane/ethyl acetate gradient.
Compound is eluting with the solvent front The solvent system is likely too polar. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product is adsorbing irreversibly to the silica gel The amino group on the pyrazole ring can strongly interact with the acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (e.g., 0.1-1%) in the mobile phase.
Improper column packing Uneven packing can lead to channeling and poor separation. Ensure the column is packed uniformly.
Problem 2: Product is not Pure After Column Chromatography (Multiple Spots on TLC)

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Impurities Optimize the solvent system for better separation. Try different solvent systems, such as dichloromethane/methanol or toluene/acetone. A two-dimensional TLC can help in selecting an orthogonal solvent system.
Presence of Starting Material Impurities Common impurities in the starting material, 3-chlorophenylhydrazine, include positional isomers (2- and 4-chlorophenylhydrazine) and 4-chloroaniline.[1] These can form analogous pyrazole derivatives that are difficult to separate. A high-resolution analytical technique like HPLC-MS may be needed to identify these impurities and guide the purification strategy. Consider purifying the starting material before synthesis.
Product Degradation on Silica Gel Prolonged exposure to acidic silica gel can sometimes lead to degradation of acid-sensitive compounds. Minimize the time the compound spends on the column. Using a deactivated silica gel can also mitigate this issue.
Problem 3: Difficulty in Recrystallization

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used and effective solvent for recrystallizing aminopyrazole carbonitriles. Slow evaporation from an acetone solution has also been reported to yield high-quality crystals of a similar compound.[2]
Oiling Out The compound may be melting before it dissolves, or the solution is too supersaturated. Try using a larger volume of solvent, a lower initial temperature, or a different solvent system. A solvent pair (e.g., ethanol/water) can sometimes be effective.
No Crystal Formation Upon Cooling The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Seeding with a small crystal of the pure product, if available, is also a good strategy.
Impurity Prevents Crystallization If the compound is highly impure, recrystallization may not be effective. Consider a preliminary purification step by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A1: The primary impurities of concern often originate from the starting materials. Commercial 3-chlorophenylhydrazine may contain positional isomers such as 2-chlorophenylhydrazine and 4-chlorophenylhydrazine, as well as the precursor 4-chloroaniline.[1] These can lead to the formation of isomeric pyrazole byproducts that may be challenging to separate from the desired product. While the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is reported to be highly regioselective, it is crucial to use high-purity starting materials to minimize the formation of such impurities.

Q2: Is my target compound, this compound, prone to degradation during purification?

A2: Pyrazoles are generally stable compounds. However, they can react with both strong acids and bases. Therefore, it is advisable to avoid harsh pH conditions during workup and purification. Prolonged exposure to acidic media, such as silica gel in column chromatography, could potentially lead to some degradation, although this is not widely reported for this specific compound. If you suspect degradation, consider using a deactivated stationary phase for chromatography.

Q3: What is a good starting point for developing a TLC method to monitor my purification?

A3: A good starting mobile phase for TLC analysis of this compound is a mixture of hexane and ethyl acetate. You can start with a 1:1 ratio and adjust the polarity based on the observed Rf value of your compound. The goal is to have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.

Q4: Should I be concerned about the formation of the 3-amino regioisomer?

A4: Based on published literature, the reaction of arylhydrazines with (ethoxymethylene)malononitrile to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles exhibits excellent regioselectivity, yielding the 5-amino isomer as the exclusive product. The 3-amino regioisomer or uncyclized hydrazide are reportedly not observed. This high regioselectivity simplifies the purification process as you are less likely to encounter difficult-to-separate isomeric impurities.

Experimental Protocols

Protocol 1: Column Chromatography

This protocol provides a general procedure for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (optional)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 50:50 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general method for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of ethanol. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry them to a constant weight.

Visualizations

Troubleshooting_Purification cluster_troubleshooting Troubleshooting cluster_cc_issues Column Chromatography Issues cluster_rx_issues Recrystallization Issues start Start Purification check_purity Check Purity (TLC/LCMS) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_pure Pure Product is_pure->end_pure Yes end_impure Further Purification Needed is_pure->end_impure No column_chrom Column Chromatography end_impure->column_chrom recrystallization Recrystallization end_impure->recrystallization low_yield Low Yield column_chrom->low_yield Problem not_pure_cc Not Pure column_chrom->not_pure_cc Problem oiling_out Oiling Out recrystallization->oiling_out Problem no_crystals No Crystals recrystallization->no_crystals Problem low_yield->check_purity Solution Applied not_pure_cc->check_purity Solution Applied oiling_out->check_purity Solution Applied no_crystals->check_purity Solution Applied

Caption: A flowchart for troubleshooting the purification of this compound.

Purification_Workflow cluster_purification Purification Methods crude_product Crude Product column_chrom Column Chromatography (Hexane/Ethyl Acetate) crude_product->column_chrom recrystallization Recrystallization (Ethanol) crude_product->recrystallization purity_check Purity Check (TLC/LCMS) column_chrom->purity_check recrystallization->purity_check purity_check->column_chrom Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General workflow for the purification of this compound.

References

stability issues of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially affecting the cyano and amino functional groups.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino group and the pyrazole ring.

  • Solvent: The choice of solvent can impact solubility and stability. It is crucial to use high-purity, dry solvents when necessary.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the functional groups present:

  • Hydrolysis of the cyano group: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid.

  • Oxidation of the amino group: The primary amino group (-NH2) is susceptible to oxidation, which can lead to the formation of various colored byproducts.

  • Degradation of the pyrazole ring: Although generally stable, the pyrazole ring can be susceptible to cleavage under harsh oxidative conditions.[2][3]

Q3: How can I monitor the stability of my solution of this compound?

A3: The most common and effective method for monitoring the stability of this compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] A properly developed HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time. Other techniques like Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.[1]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions of this compound should be stored in a cool, dark place. It is advisable to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent used. Always use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[1]

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Solution color changes over time (e.g., turns yellow/brown) Oxidation of the amino group or other degradation pathways.1. Prepare fresh solutions before use.2. Store solutions protected from light and air (e.g., in amber vials, under an inert atmosphere like nitrogen or argon).[1]3. Avoid the presence of oxidizing agents in your experimental setup.4. Analyze the colored solution by HPLC-UV/Vis to identify potential degradation products.
Unexpected peaks appear in HPLC chromatogram during analysis Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS if possible.2. Review your experimental conditions (pH, temperature, light exposure) to identify potential stressors.3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.[5]
Decrease in the concentration of the active compound over a short period Rapid degradation under the current experimental conditions.1. Immediately assess the pH and temperature of your solution.2. If possible, buffer the solution to a neutral pH.3. Conduct experiments at a lower temperature.4. Ensure the solvents and reagents used are of high purity and free from contaminants.[1]
Precipitation occurs in the solution upon storage Poor solubility or degradation leading to less soluble products.1. Verify the solubility of the compound in the chosen solvent at the storage temperature.2. Consider using a co-solvent to improve solubility.3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and/or heat at a controlled temperature (e.g., 60 °C) for a defined period.[6]

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a defined period.[6]

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.[6]

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and keep it in an oven at a controlled temperature (e.g., 80 °C) for a defined period.[9]

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[8] A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., around its λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

Method Optimization: The method should be optimized by analyzing the samples from the forced degradation study to ensure adequate resolution between the parent peak and all degradation product peaks.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl) stock->acid Apply Stress base Basic Hydrolysis (0.1 M NaOH) stock->base Apply Stress oxidation Oxidative Degradation (3% H2O2) stock->oxidation Apply Stress thermal Thermal Degradation (e.g., 80°C) stock->thermal Apply Stress photo Photolytic Degradation (ICH Q1B) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile carboxamide Carboxamide Derivative parent->carboxamide H+/OH- oxidized_amino Oxidized Amino Products parent->oxidized_amino [O] ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh [O] acid Carboxylic Acid Derivative carboxamide->acid H+/OH-

Caption: Potential degradation pathways.

References

Technical Support Center: Overcoming Poor Solubility of 5-Amino-Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 5-amino-pyrazole-4-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: My 5-amino-pyrazole-4-carbonitrile derivative is precipitating out of solution in my aqueous buffer. What is the primary reason for this?

A1: The poor aqueous solubility of many 5-amino-pyrazole-4-carbonitrile derivatives is often attributed to their chemical structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, the presence of hydrophobic substituents can further decrease its affinity for aqueous media.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?

Q3: What is the maximum concentration of DMSO I should use in my biological assays?

A3: It is recommended to keep the final concentration of dimethyl sulfoxide (DMSO) in your assay as low as possible, ideally at 0.5% or less. While DMSO is a powerful solvent for many organic compounds, higher concentrations can be toxic to cells and can also cause your compound to precipitate when diluted into an aqueous buffer.[1]

Q4: Are there any general strategies to improve the solubility of my compound?

A4: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like 5-amino-pyrazole-4-carbonitrile derivatives. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization), use of co-solvents, and formulation with excipients like cyclodextrins or surfactants.[4][5] Chemical modifications, such as salt formation or prodrug synthesis, can also be effective but require altering the molecule's structure.[6]

Troubleshooting Guides

Issue 1: Precipitation Observed During Dilution of DMSO Stock Solution

Question: I am adding my DMSO stock of the 5-amino-pyrazole-4-carbonitrile derivative to my aqueous assay buffer, and I immediately see a precipitate. How can I prevent this?

Answer: This is a common issue when a compound is highly soluble in a non-aqueous solvent like DMSO but poorly soluble in water. The abrupt change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Steps:

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[1]

  • Optimize DMSO Concentration: Ensure you are using the lowest possible final concentration of DMSO in your assay.[1]

  • Use a Co-solvent System: Consider preparing your formulation in a co-solvent system that is miscible with water, such as a mixture of DMSO and polyethylene glycol 400 (PEG400).

  • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100 (typically 0.01-0.1%), to the aqueous buffer can help to maintain the compound's solubility.[5] Always include a vehicle control with the surfactant alone to ensure it doesn't interfere with your assay.

Issue 2: Inconsistent Potency (IC50/EC50) Values in Biological Assays

Question: My dose-response curves for a 5-amino-pyrazole-4-carbonitrile derivative are shallow and the calculated IC50 values vary significantly between experiments. What could be the cause?

Answer: Inconsistent potency values are often linked to the compound's solubility limit being reached within the tested concentration range.

Troubleshooting Steps:

  • Visually Inspect for Precipitation: Carefully examine the wells of your assay plate, especially at the highest concentrations, for any signs of cloudiness or precipitate.[5]

  • Perform a Kinetic Solubility Assay: Before conducting a full dose-response experiment, determine the kinetic solubility of your compound in the specific assay buffer you are using. This will help you to set the upper limit for your concentration range.

  • Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solutions, as this can lead to compound precipitation within the stock itself. It is best to prepare fresh solutions for each experiment.[3]

  • Consider Compound Aggregation: Poorly soluble compounds can form aggregates in solution, which can lead to non-specific activity and artifactual assay results. Including a small amount of a non-ionic detergent in the assay buffer can help to mitigate this.[5]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common formulation strategies for improving the solubility of poorly soluble compounds.

StrategyDescriptionAdvantagesDisadvantages
Co-solvency A water-miscible organic solvent is added to the aqueous system to increase the solubility of a nonpolar drug.Simple to prepare and analyze.Potential for precipitation upon dilution; toxicity of some co-solvents.[7]
Cyclodextrin Complexation The poorly soluble drug forms an inclusion complex with a cyclodextrin molecule, where the hydrophobic drug is encapsulated within the cyclodextrin's lipophilic cavity.[8]Can significantly increase aqueous solubility; can also improve stability.The increase in solubility is dependent on the binding affinity between the drug and the cyclodextrin.
Solid Dispersions The drug is dispersed in an inert carrier matrix at the solid state.Can increase the dissolution rate by presenting the drug in an amorphous form.[4]Can be physically unstable and may convert back to the crystalline form over time.
Nanotechnology The drug's particle size is reduced to the nanometer range, which increases the surface area for dissolution.Can significantly increase solubility and dissolution rate.Can be technically challenging to produce and maintain stability.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Oral Gavage

This protocol describes the preparation of a common vehicle for oral administration of poorly soluble compounds.

Materials:

  • 5-amino-pyrazole-4-carbonitrile derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the 5-amino-pyrazole-4-carbonitrile derivative based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the compound in a sterile conical tube. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 10% DMSO, 40% PEG400, and 5% Tween-80.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained. The final formulation would be 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Visually inspect for any precipitation before administration.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method to determine the effect of HP-β-CD on the solubility of a 5-amino-pyrazole-4-carbonitrile derivative.

Materials:

  • 5-amino-pyrazole-4-carbonitrile derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Eppendorf tubes

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of the solid 5-amino-pyrazole-4-carbonitrile derivative to each HP-β-CD solution in an Eppendorf tube. Ensure that there is undissolved solid material at the bottom of each tube.

  • Equilibration: Place the tubes on an orbital shaker and allow them to equilibrate for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Separation of Undissolved Compound: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.

  • Sample Collection and Dilution: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate solvent (e.g., methanol, acetonitrile) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Plot the concentration of the dissolved 5-amino-pyrazole-4-carbonitrile derivative as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_formulation Formulation Strategy cluster_evaluation Evaluation start Poorly Soluble 5-Amino-Pyrazole-4-Carbonitrile Derivative strategy Select Solubility Enhancement Strategy start->strategy cosolvent Co-solvency strategy->cosolvent Simple & Quick cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Significant Enhancement solid_dispersion Solid Dispersion strategy->solid_dispersion Improve Dissolution Rate nanotechnology Nanotechnology strategy->nanotechnology Maximize Surface Area evaluate Prepare Formulation and Evaluate Solubility cosolvent->evaluate cyclodextrin->evaluate solid_dispersion->evaluate nanotechnology->evaluate success Solubility Improved evaluate->success Proceed with Experiment failure Solubility Not Improved evaluate->failure Re-evaluate Strategy failure->strategy

Caption: A logical workflow for troubleshooting the poor solubility of 5-amino-pyrazole-4-carbonitrile derivatives.

ExperimentalWorkflow cluster_prep Preparation cluster_formulate Formulation cluster_final Finalization start Weigh Compound dissolve Dissolve in DMSO start->dissolve add_peg Add PEG400 dissolve->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline end Homogenous Formulation add_saline->end

Caption: Experimental workflow for preparing a co-solvent formulation for in vivo studies.

References

Technical Support Center: Synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to catalyst poisoning during the synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of this compound?

A1: The synthesis of 5-aminopyrazole-4-carbonitrile derivatives, including the 1-(3-chlorophenyl) substituted analog, is typically achieved through a three-component reaction of an aldehyde, malononitrile, and a hydrazine.[1][2] Various catalysts have been reported for this transformation, which can be broadly categorized as:

  • Heterogeneous Acid Catalysts: These are often solid-supported acids. Examples include tannic acid or thioglycolic acid functionalized silica-coated magnetic nanoparticles.[1][3] These catalysts are favored for their ease of separation and recyclability.

  • Lewis Acid Catalysts: Metal-based Lewis acids can be employed to activate the reactants.

  • Metal-based Catalysts: Some protocols may utilize metal complexes, such as copper-based catalysts, to facilitate the reaction.[4]

Q2: My reaction yield has suddenly dropped, or the reaction is not going to completion. Could catalyst poisoning be the cause?

A2: Yes, a sudden drop in yield or a stalled reaction are classic symptoms of catalyst poisoning. Poisoning occurs when a substance, present in the reaction mixture, strongly adsorbs to the active sites of the catalyst, rendering them inactive.

Q3: What are the potential sources of catalyst poisons in this specific synthesis?

A3: Potential poisons can be introduced through the reactants, solvents, or from the reaction vessel itself. For the synthesis of this compound, key sources to investigate are:

  • Impurities in Reactants:

    • Sulfur Compounds: Commercial grades of starting materials, such as 3-chlorophenylhydrazine or the aldehyde, may contain trace sulfur impurities. Sulfur is a potent poison for many metal-based catalysts.

    • Other Nucleophilic Impurities: Amines, thiols, or other nucleophilic species can poison acid catalysts.

  • Reactants or Products Themselves:

    • The reactants (3-chlorophenylhydrazine, malononitrile) and the pyrazole product are rich in nitrogen atoms with lone pairs of electrons. These can competitively bind to the active sites of Lewis acid or Brønsted acid catalysts, leading to catalyst inhibition, which is a form of reversible poisoning.

Q4: Can the nitrile group in malononitrile or the product poison the catalyst?

A4: The nitrile group is a potential ligand for metal centers and can interact with Lewis acidic sites. While it is a reactant and part of the product, its interaction with the catalyst is a necessary step in the reaction mechanism. However, if the catalyst has a very high affinity for the nitrile group, it could lead to product inhibition, where the catalyst remains bound to the product, slowing down the turnover.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity from the Start

Q: I have just started a new batch of the synthesis, and the reaction is extremely sluggish or not proceeding at all. What should I check?

A: This could be due to a number of factors, including catalyst poisoning from a new batch of reagents.

  • Possible Cause 1: Contaminated Reactants. A new bottle of 3-chlorophenylhydrazine, malononitrile, or the aldehyde precursor may contain impurities that are poisoning the catalyst. Sulfur-containing compounds are a primary suspect if you are using a metal-based catalyst.

    • Solution:

      • Test with Purified Reactants: Purify your starting materials. Hydrazines can be recrystallized, and aldehydes can be distilled.

      • Use High-Purity Reagents: Source reagents from a different supplier or a higher purity grade.

      • Perform a Small-Scale Test: Run the reaction on a small scale with the old batch of reagents (if available and known to be good) to confirm the catalyst's activity.

  • Possible Cause 2: Inactive Catalyst. The catalyst itself may have degraded during storage.

    • Solution:

      • Use a Fresh Batch of Catalyst: If possible, use a freshly prepared or newly purchased batch of the catalyst.

      • Catalyst Activation: Some catalysts require an activation step before use. Consult the supplier's instructions or the relevant literature.

Issue 2: Gradual Decrease in Reaction Rate and Yield Over Time

Q: My reaction starts well, but the rate slows down significantly over time, and I am not achieving the expected yield. What could be the problem?

A: This is a strong indication of catalyst deactivation during the reaction.

  • Possible Cause 1: Product Inhibition. The pyrazole product, being rich in nitrogen atoms, might be binding to the catalyst's active sites and not readily dissociating, thus preventing new reactant molecules from binding. This is particularly relevant for acid catalysts.

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading may compensate for the inhibited catalytic sites. However, this is not always economically viable.

      • Modify Reaction Conditions: Increasing the reaction temperature might help to promote the dissociation of the product from the catalyst.

      • Consider a Different Catalyst: A catalyst with a lower affinity for the product might be necessary.

  • Possible Cause 2: Formation of Inhibitory Byproducts. Side reactions could be generating species that act as catalyst poisons.

    • Solution:

      • Analyze the Reaction Mixture: Use techniques like LC-MS or GC-MS to identify any major byproducts.

      • Optimize Reaction Conditions: Adjusting the temperature, reaction time, or order of addition of reactants might minimize the formation of byproducts.

Data Presentation

The following tables provide illustrative data on the potential impact of common catalyst poisons on the synthesis of this compound. Note: This data is for illustrative purposes to demonstrate potential trends and is not based on specific experimental results for this exact reaction.

Table 1: Illustrative Effect of Sulfur Impurity on a Metal-Based Catalyst

Sulfur Impurity (ppm in starting material)Reaction Time (hours)Yield (%)
0295
5470
10845
2012< 20

Table 2: Illustrative Effect of a Basic Impurity (e.g., a primary amine) on an Acid Catalyst

Basic Impurity (mol%)Reaction Time (hours)Yield (%)
0392
1580
51055
102430

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general representation based on similar syntheses of 5-aminopyrazole-4-carbonitriles.[1][4]

Materials:

  • 3-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 3-Chlorophenylhydrazine hydrochloride (1 mmol)

  • Triethylamine (1 mmol)

  • Catalyst (e.g., 0.1 g of functionalized magnetic nanoparticles)[1][2]

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add 3-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), 3-chlorophenylhydrazine hydrochloride (1 mmol), and the catalyst in ethanol (10 mL).

  • Add triethylamine (1 mmol) to the mixture to neutralize the hydrochloride salt.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if using a magnetic nanoparticle catalyst, separate the catalyst from the reaction mixture using an external magnet. For other heterogeneous catalysts, filter the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Reactant1 3-Chlorobenzaldehyde Intermediate1 Knoevenagel Adduct Reactant1->Intermediate1 + Malononitrile Reactant2 Malononitrile Reactant2->Intermediate1 Reactant3 3-Chlorophenylhydrazine Intermediate2 Michael Adduct Reactant3->Intermediate2 Intermediate1->Intermediate2 + 3-Chlorophenylhydrazine Product This compound Intermediate2->Product Cyclization & Tautomerization Catalyst Catalyst Catalyst->Intermediate1 Catalyst->Intermediate2 Catalyst->Product

Caption: Synthesis pathway for this compound.

Catalyst_Poisoning Catalyst Poisoning Mechanism (Illustrative) ActiveCatalyst Active Catalyst Site Product Product ActiveCatalyst->Product Catalytic Cycle InactiveCatalyst Inactive Catalyst-Poison Complex ActiveCatalyst->InactiveCatalyst Reactants Reactants Reactants->ActiveCatalyst Poison Poison (e.g., Sulfur Compound) Poison->InactiveCatalyst Strong Adsorption

Caption: Illustrative mechanism of catalyst poisoning.

Troubleshooting_Workflow Troubleshooting Workflow for Catalyst Poisoning Start Low Yield / Stalled Reaction CheckReagents Check Purity of Reactants Start->CheckReagents PurifyReagents Purify/Replace Reactants CheckReagents->PurifyReagents Impurity Suspected CheckCatalyst Check Catalyst Activity CheckReagents->CheckCatalyst Reagents OK PurifyReagents->Start Success Reaction Successful PurifyReagents->Success NewCatalyst Use Fresh Catalyst CheckCatalyst->NewCatalyst Catalyst Inactive CheckConditions Optimize Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK NewCatalyst->Start NewCatalyst->Success ModifyTemp Modify Temperature/Concentration CheckConditions->ModifyTemp Product Inhibition Suspected ContactSupport Contact Technical Support CheckConditions->ContactSupport No Improvement ModifyTemp->Start ModifyTemp->Success

Caption: Troubleshooting workflow for catalyst poisoning issues.

References

Technical Support Center: Refining the Work-up Procedure for 5-Amino-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedure for 5-aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the work-up of 5-aminopyrazole synthesis?

A1: The most frequent issues include the formation of regioisomeric impurities (3-aminopyrazoles), difficulty in separating the product from these isomers, emulsion formation during liquid-liquid extraction, and low recovery of the final product. The structural similarity between 3- and 5-aminopyrazole isomers makes their separation by standard techniques like column chromatography or recrystallization particularly challenging.[1]

Q2: How can I minimize the formation of the undesired 3-aminopyrazole regioisomer?

A2: The most effective strategy is to optimize the reaction conditions to favor the formation of the 5-aminopyrazole isomer, which is typically the thermodynamically controlled product.[1] This can be achieved by:

  • Temperature Control: Running the reaction at a higher temperature (e.g., reflux) often favors the thermodynamic product.[1]

  • Catalyst Selection: The use of an acid catalyst, such as glacial acetic acid, can promote the formation of the 5-amino isomer.[1]

  • Reaction Time: Allowing the reaction to proceed for a longer duration can allow the kinetically favored 3-amino isomer to equilibrate to the more stable 5-amino isomer.

Q3: My 5-aminopyrazole product has low solubility in common extraction solvents. What can I do?

A3: Low solubility can be a significant hurdle. Consider the following approaches:

  • Solvent Screening: Test a range of extraction solvents with varying polarities. While ethyl acetate and dichloromethane are common, other solvents like chloroform or a mixture of solvents might be more effective.

  • pH Adjustment: The basicity of the 5-aminopyrazole can be utilized. Acidifying the aqueous layer with a dilute acid (e.g., HCl) will form the protonated salt of the aminopyrazole, which will likely be more soluble in the aqueous phase. After separating the layers, the aqueous phase can be basified to precipitate the product, which can then be filtered. Conversely, if impurities are more soluble in the organic phase at a certain pH, this can be used as a purification strategy.

  • Hot Extraction: If the product is thermally stable, performing the extraction at an elevated temperature can increase its solubility in the organic solvent.

Q4: What is the best method to purify the crude 5-aminopyrazole product?

A4: The choice between recrystallization and column chromatography depends on the nature of the impurities and the physical state of your product.

  • Recrystallization: This is often the preferred method for crystalline solids if a suitable solvent system can be found. It is cost-effective and can yield highly pure material. However, finding an appropriate solvent that dissolves the compound when hot but not when cold, while leaving impurities dissolved at all temperatures or insoluble at all temperatures, can be challenging.

  • Column Chromatography: This technique is more versatile and can be used for oils and non-crystalline solids. It is effective at separating compounds with different polarities. However, it can be more time-consuming, requires larger volumes of solvent, and may lead to lower yields if the product streaks on the column. For regioisomers with very similar polarities, separation can be difficult and may require careful optimization of the mobile phase.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of your 5-aminopyrazole synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Persistent Emulsion During Extraction - Vigorous shaking of the separatory funnel.- Presence of surfactant-like impurities or byproducts.- High concentration of the crude product.- Gentle Mixing: Instead of shaking, gently invert the separatory funnel multiple times.- Brine Wash: Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.- Filtration: Pass the entire mixture through a pad of celite or filter paper to break up the emulsion.- Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the emulsion and promote separation.
Low Yield After Extraction - Incomplete extraction from the aqueous layer.- Product precipitation at the interface.- Product degradation during work-up.- Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.- Check pH: Ensure the pH of the aqueous layer is optimal for keeping the product in its neutral form and thus more soluble in the organic solvent.- Back-Extraction: If the product is suspected to be in the aqueous layer, basify the aqueous layer and re-extract with an organic solvent.- Minimize Work-up Time: Some aminopyrazoles can be unstable, so it is advisable to perform the work-up as quickly as possible and avoid prolonged exposure to acidic or basic conditions.
Product Crashes Out of Solution During Extraction or Washing - The chosen organic solvent is not suitable for the concentration of the product.- The temperature of the solution has dropped, reducing solubility.- Use a Larger Volume of Solvent: Dilute the organic layer with more of the same solvent to keep the product dissolved.- Switch to a Better Solvent: If possible, use a solvent in which your product has higher solubility.- Warm the Separatory Funnel: Gently warming the separatory funnel with a warm water bath can increase the solubility of the product.
Difficulty Removing Baseline Impurities by Column Chromatography - Impurities are very non-polar.- The product is streaking on the column.- Flush with Non-Polar Solvent: Before loading your sample, flush the column with a non-polar solvent like hexanes to pre-elute any highly non-polar impurities.- Use a Different Adsorbent: Consider using a different stationary phase, such as alumina instead of silica gel.- Add a Modifier to the Eluent: Adding a small amount of a base (like triethylamine) to the eluent can help to reduce streaking of basic compounds like aminopyrazoles on silica gel.
Co-elution of Regioisomers During Column Chromatography - The 3-amino and 5-amino isomers have very similar polarities.- Optimize Eluent System: Use a shallow gradient of a more polar solvent in a less polar solvent to try and resolve the two isomers.- Use a Longer Column: A longer column provides more surface area and can improve separation.- Consider an Alternative Purification Method: If chromatography fails, attempt recrystallization from various solvents. It is possible that the isomers have different solubilities, allowing for selective crystallization.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for a Generic 5-Aminopyrazole

The following table provides a representative comparison of recrystallization and column chromatography for the purification of a hypothetical crude 5-aminopyrazole product. Actual results will vary depending on the specific compound and impurities present.

Purification Method Starting Crude Purity (by HPLC) Final Purity (by HPLC) Isolated Yield Solvent Consumption Time Requirement Notes
Recrystallization (Ethanol/Water) 85%>99%75%LowHigh (requires slow cooling)Effective for removing less soluble impurities. Yield can be improved by recovering subsequent crops from the mother liquor.
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane Gradient) 85%98%60%HighModerateUseful for removing impurities with different polarities. Yield may be lower due to product loss on the column.

Experimental Protocols

Protocol 1: General Work-up Procedure with Troubleshooting for Emulsions

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate or ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add the chosen organic solvent (e.g., ethyl acetate).

  • Mixing: Gently invert the separatory funnel 10-15 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate.

  • Troubleshooting Emulsion: If an emulsion forms, add a saturated brine solution and gently swirl. If the emulsion persists, consider centrifugation.

  • Washing: Wash the separated organic layer with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the 5-aminopyrazole is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Workup_Troubleshooting start Crude Reaction Mixture quench Quench Reaction (e.g., sat. NaHCO3) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract emulsion Emulsion Formed? extract->emulsion separate Separate Layers wash Wash Organic Layer (e.g., Brine) separate->wash emulsion->separate No break_emulsion Break Emulsion: - Add Brine - Centrifuge - Filter emulsion->break_emulsion Yes break_emulsion->separate dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude 5-Aminopyrazole concentrate->crude_product

Figure 1. A flowchart for the general work-up procedure of 5-aminopyrazole synthesis with a troubleshooting step for emulsion formation.

Purification_Decision_Tree start Crude 5-Aminopyrazole is_solid Is the crude product a solid? start->is_solid chromatography Perform Column Chromatography is_solid->chromatography No (Oil) solvent_screen Screen for suitable recrystallization solvent is_solid->solvent_screen Yes recrystallize Attempt Recrystallization pure_solid Pure Crystalline Product recrystallize->pure_solid pure_product Purified Product chromatography->pure_product is_successful Successful? solvent_screen->is_successful is_successful->recrystallize Yes is_successful->chromatography No

Figure 2. A decision tree to guide the choice between recrystallization and column chromatography for the purification of 5-aminopyrazoles.

References

Technical Support Center: Characterization of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: Researchers may encounter challenges related to its limited solubility in common analytical solvents, the potential for polymorphism, difficulties in distinguishing it from positional isomers, and possible degradation under certain analytical conditions. Additionally, NMR spectra can sometimes exhibit signal broadening, complicating interpretation.

Q2: In which solvents is this compound soluble?

A2: While it has low solubility in water, it is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and to some extent in methanol, ethanol, and acetonitrile. For analytical techniques like HPLC, a mobile phase consisting of a mixture of an organic solvent and water/buffer is typically employed.

Q3: Can positional isomers interfere with the characterization?

A3: Yes, positional isomers, such as those with the chloro-phenyl group at a different position on the pyrazole ring, can have very similar masses and chromatographic behavior, making their differentiation challenging. HPLC-MS/MS methods are often necessary to distinguish between them based on fragmentation patterns.[1][2]

Q4: Is this compound prone to degradation?

A4: While generally stable under normal storage conditions, aminopyrazole derivatives can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidation, or high temperatures.[3][4] It is recommended to perform forced degradation studies to identify potential degradants and establish the stability of the compound.

Troubleshooting Guides

Poor Solubility in HPLC Mobile Phase

Issue: The compound precipitates in the HPLC mobile phase, leading to column clogging and inconsistent results.

Troubleshooting Steps:

  • Increase Organic Modifier Percentage: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.

  • Solvent Screening: Test different organic solvents. While acetonitrile is common, methanol or a mixture of acetonitrile and methanol might offer better solubility.

  • pH Adjustment: Evaluate the effect of mobile phase pH. The amino group on the pyrazole ring means the compound's charge state is pH-dependent. Buffering the aqueous portion of the mobile phase may improve solubility.

  • Use of Additives: Consider adding a small percentage (e.g., 0.1%) of an additive like formic acid, trifluoroacetic acid (TFA), or ammonium hydroxide to the mobile phase to improve solubility and peak shape.

  • Lower Concentration: Prepare samples at a lower concentration to prevent precipitation.

Ambiguous NMR Spectral Data (Signal Broadening)

Issue: Broad peaks are observed in the 1H or 13C NMR spectrum, making it difficult to assign chemical shifts and determine the structure accurately.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Signal broadening can be due to dynamic processes like tautomerism or restricted rotation around the phenyl-pyrazole bond.[5] Changing the temperature can either sharpen the peaks (if the exchange rate moves into the fast or slow exchange regime) or show coalescence, which can be used to study the kinetics of the process.

  • Solvent Change: Record the spectrum in a different deuterated solvent (e.g., from DMSO-d6 to CDCl3 or Methanol-d4). Solvent interactions can influence the rate of dynamic processes.

  • 2D NMR Techniques: Employ 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity between protons and carbons, which can help in assigning the structure even with some peak broadening.

  • Check for Paramagnetic Impurities: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. This can be checked by acquiring a spectrum of the solvent before dissolving the sample.

Co-elution with a Suspected Isomer in HPLC

Issue: A single peak is observed in the HPLC chromatogram, but mass spectrometry suggests the presence of an isomer with the same mass.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution: Employ a shallower gradient to improve separation.

    • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.[6]

    • Mobile Phase pH: Adjust the mobile phase pH to potentially alter the ionization state and retention of the isomers differently.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can confirm if the elemental compositions are identical.

  • Tandem Mass Spectrometry (MS/MS): Fragment the co-eluting ions in the mass spectrometer. Isomers often produce different fragmentation patterns, which can be used for their identification and even quantification.[1][7]

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: 1H NMR Spectroscopy
  • Spectrometer: 400 MHz

  • Solvent: DMSO-d6

  • Concentration: ~5 mg/mL

  • Temperature: 25 °C (or as determined by VT-NMR)

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Data Presentation

Table 1: Representative 13C NMR Chemical Shifts for a Related Aminopyrazole Derivative

Carbon AtomChemical Shift (ppm) in CDCl3
C (Aromatic)153.12
C (Aromatic)144.40
C (Aromatic)142.44
C (Aromatic)135.81
C (Aromatic)133.90
C (Aromatic)130.91
C (Aromatic)129.46
C (Aromatic)129.31
C (Aromatic)129.03
C (Aromatic)128.81
C (Aromatic)128.33
C (Aromatic)127.25
C (Aromatic)120.33
C (Nitrile)112.79

Note: Data is for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile and serves as a reference.[8] Actual shifts for the target compound may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis Synthesize Compound purification Purify (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms hplc HPLC (Purity) purification->hplc elemental Elemental Analysis purification->elemental structure_confirm Structure Confirmed? nmr->structure_confirm ms->structure_confirm purity_check Purity > 95%? hplc->purity_check elemental->structure_confirm purity_check->purification No purity_check->structure_confirm Yes structure_confirm->nmr No, Re-evaluate Data structure_confirm->ms No, Re-evaluate Data final_product Final Characterized Product structure_confirm->final_product Yes

Caption: Workflow for the synthesis and characterization of the target compound.

troubleshooting_pathway cluster_solubility Solubility Issues cluster_purity Purity/Isomer Issues cluster_spectral Spectral Ambiguity start Inconsistent Analytical Results solubility_check Check Solubility in Mobile Phase/Solvent start->solubility_check purity_check Assess Peak Purity start->purity_check spectral_check Review NMR/MS Data start->spectral_check change_solvent Change Solvent/Mobile Phase Composition solubility_check->change_solvent adjust_ph Adjust pH change_solvent->adjust_ph end Consistent & Reliable Data adjust_ph->end optimize_hplc Optimize HPLC Method (Gradient, Column) purity_check->optimize_hplc run_msms Run MS/MS for Isomer Differentiation optimize_hplc->run_msms run_msms->end vt_nmr Perform Variable Temp. NMR spectral_check->vt_nmr two_d_nmr Acquire 2D NMR vt_nmr->two_d_nmr two_d_nmr->end

Caption: Troubleshooting decision pathway for analytical characterization.

References

Technical Support Center: Enhancing Regioselectivity in 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on optimizing this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the potential regioisomers in the synthesis of 1-aryl-5-aminopyrazoles and why is regioselectivity important?

A1: In the reaction between an arylhydrazine and a precursor like (ethoxymethylene)malononitrile, two primary regioisomers are possible: 5-amino-1-aryl-1H-pyrazole-4-carbonitrile and 3-amino-1-aryl-1H-pyrazole-4-carbonitrile. Controlling the formation of the desired isomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[1]

Q2: Is the formation of the 3-amino regioisomer a common problem in the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile from (ethoxymethylene)malononitrile?

A2: Fortunately, in the specific reaction of (ethoxymethylene)malononitrile with aryl hydrazines, excellent regioselectivity for the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer is typically observed.[2] The reaction mechanism favors the initial attack of the more nucleophilic nitrogen of the arylhydrazine at the β-carbon of the (ethoxymethylene)malononitrile, leading exclusively to the 5-amino pyrazole.[2]

Q3: What are the primary factors that generally influence regioselectivity in pyrazole synthesis?

A3: While highly regioselective in this specific synthesis, general pyrazole syntheses are influenced by several factors:

  • Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder one reaction pathway, favoring the formation of one regioisomer over the other.

  • Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the initial site of attack.

Q4: Can the choice of solvent affect the yield and regioselectivity of the reaction?

A4: Yes, the solvent can influence the reaction yield. For the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, studies have shown that while solvents like methanol and THF can be used, ethanol and 2,2,2-trifluoroethanol (TFE) generally provide higher yields.[2] In this particular reaction, the high regioselectivity is maintained across these solvents.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor quality of reagents: Aryl hydrazines can degrade over time. (Ethoxymethylene)malononitrile is sensitive to moisture. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Use of aryl hydrazine hydrochlorides: The acidic nature of the hydrochloride salt can inhibit the reaction.1. Use freshly opened or purified reagents. Ensure (ethoxymethylene)malononitrile is handled in a dry environment. 2. Monitor the reaction by TLC. If starting materials persist, consider extending the reflux time. 3. For aryl hydrazine hydrochlorides, neutralize with a base like triethylamine (Et3N) at 0°C in ethanol before adding the (ethoxymethylene)malononitrile.[2]
Impure Product 1. Presence of unreacted starting materials. 2. Formation of side products: Although the 3-amino isomer is not typically observed, other side reactions can occur.1. Ensure the reaction goes to completion using TLC. Purify the crude product using column chromatography on silica gel. A hexane/ethyl acetate gradient is often effective.[2] 2. Characterize the impurities using spectroscopic methods (NMR, MS) to identify their structure and adjust reaction conditions accordingly.
Difficulty in Product Isolation Product is soluble in the work-up solvent. After dilution with ethyl acetate and washing with water, ensure complete extraction of the product from the aqueous layer. If the product is highly polar, consider using a different extraction solvent or continuous extraction.

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

EntrySolventYield (%)
12,2,2-Trifluoroethanol (TFE)85
2Ethanol (EtOH)84
3Methanol (MeOH)75
4Tetrahydrofuran (THF)63

Data sourced from Quiroga et al. (2016).[2]

Table 2: Yields of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with Various Aryl Hydrazines in Ethanol

ProductAryl Group (Ar)Yield (%)
3a C₆H₅84
3b 4-F-C₆H₄47
3c C₆F₅63
3d 4-CF₃-C₆H₄67
3e 2,6-Cl₂-4-CF₃-C₆H₂47
3f 4-CH₃O-C₆H₄68

Data sourced from Quiroga et al. (2016).[2] All reactions exclusively yielded the 5-amino isomer.[2]

Experimental Protocols

General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is adapted from Quiroga et al. (2016).[2]

Materials:

  • Aryl hydrazine (1.2 mmol)

  • (Ethoxymethylene)malononitrile (1.2 mmol)

  • Absolute Ethanol (or 2,2,2-trifluoroethanol) (2 mL)

  • Triethylamine (for hydrazine hydrochlorides)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen gas

Procedure:

  • To a 25 mL glass reactor under a nitrogen atmosphere and with magnetic stirring, add the aryl hydrazine (1.2 mmol) dissolved in absolute ethanol (2 mL).

    • Note: If using an aryl hydrazine hydrochloride, first dissolve it in ethanol (2 mL) at 0°C, then add triethylamine (1.0 mmol) for neutralization before proceeding.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

  • Carefully bring the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the crude reaction mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Visualizations

Reaction_Pathway Arylhydrazine Arylhydrazine Intermediate1 Hydrazide Intermediate (4) Arylhydrazine->Intermediate1 Michael Addition (Attack at β-carbon) EMM (Ethoxymethylene)malononitrile EMM->Intermediate1 Intermediate2 Alkylidene Hydrazide (5) Intermediate1->Intermediate2 Product 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile Intermediate2->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Troubleshooting_Logic Start Experiment Start: Synthesis of 5-amino-1-aryl- 1H-pyrazole-4-carbonitrile CheckYield Is the reaction yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No ReagentQuality Check Reagent Quality (Hydrazine, EMM) CheckYield->ReagentQuality Yes Purification Purify by Column Chromatography CheckPurity->Purification Yes End Successful Synthesis: Pure Product Obtained CheckPurity->End No ReactionConditions Optimize Reaction Conditions (Time, Temp) ReagentQuality->ReactionConditions Neutralization Using Hydrazine Salt? Neutralize with Base ReactionConditions->Neutralization Neutralization->Start Retry Experiment Characterization Characterize Impurities (NMR, MS) Purification->Characterization Characterization->End

Caption: Troubleshooting workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

References

Validation & Comparative

comparative analysis of catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, is a cornerstone of modern medicinal chemistry. The efficiency of pyrazole synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering experimental data to support an objective evaluation of their performance.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts for pyrazole synthesis under various reaction conditions. This data, compiled from recent literature, highlights the diversity of catalytic systems available, from heterogeneous and reusable catalysts to simple and effective homogeneous ones.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityCite
Heterogeneous Catalysts
Nano-ZnOAromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate25 mgWaterRoom Temp.10-20 minExcellentYes[1][2]
Ag/La-ZnOAryl aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrileNot specifiedSolvent-freeRoom Temp.10-25 minHighYes[3]
Amberlyst-701,3-Dicarbonyl compounds, hydrazines/hydrazides0.050 gWater305-30 minup to 94%Up to 5 cycles[4][5][6][7]
Nickel-basedAcetophenone, hydrazine, benzaldehyde10 mol%EthanolRoom Temp.3 hGood to ExcellentUp to 7 cycles[8][9]
Copper Ferrite (CuFe2O4)Phenyl hydrazine hydrate, ethyl acetoacetate, substituted benzaldehyde, malononitrileCatalytic amountEthanolRoom Temp.60-70 minGoodYes[10]
CuO NPsBenzaldehyde, malononitrile, ethylacetoacetate, hydrazine hydrate15 mgWaterRefluxNot specifiedHighUp to 7 cycles[11]
Homogeneous Catalysts
Molecular Iodine (I2)Benzoylacetonitriles, arylhydrazines, diaryl diselenides50 mol%MeCNReflux48 h24-96%No[12]
Ammonium Chloride (NH4Cl)Acetyl acetone, hydrazine hydrate2 mmolEthanolNot specifiedNot specifiedNot specifiedNo[13]

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of catalysts in pyrazole synthesis. This process ensures a systematic evaluation of catalyst performance under controlled conditions.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Evaluation cluster_conclusion Conclusion Reactants Select Reactants (e.g., 1,3-dicarbonyl, hydrazine) Setup Set up Parallel Reactions (Same scale, same stirring) Reactants->Setup Catalysts Select Catalysts for Comparison (e.g., Nano-ZnO, Amberlyst-70, I2) Catalysts->Setup Conditions Vary Key Parameters (Temperature, Solvent, Catalyst Loading) Setup->Conditions Monitor Monitor Reaction Progress (TLC, GC-MS) Conditions->Monitor Isolation Product Isolation & Purification (Filtration, Crystallization, Chromatography) Monitor->Isolation Characterization Characterize Product (NMR, IR, MS) Isolation->Characterization Reuse Test Catalyst Reusability (for heterogeneous catalysts) Isolation->Reuse Yield Calculate Yield Characterization->Yield Compare Compare Performance Metrics (Yield, Reaction Time, Reusability, Cost) Yield->Compare Reuse->Compare G cluster_pathway Reaction Pathway Reactants Reactants (Aldehyde, Malononitrile, β-Ketoester, Hydrazine) Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Reactants->Knoevenagel Pyrazolone Pyrazolone Formation (β-Ketoester + Hydrazine) Reactants->Pyrazolone Catalyst Catalyst (e.g., Nano-ZnO) Catalyst->Knoevenagel activates Catalyst->Pyrazolone facilitates Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Pyranopyrazole Product Tautomerization->Product

References

A Comparative Analysis of the Biological Activities of 5-Amino-1-Aryl-Pyrazole-4-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-aryl-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the performance of various derivatives within this class, supported by experimental data from peer-reviewed studies. The information is intended to aid researchers in the fields of drug discovery and development in their efforts to design and synthesize novel therapeutic agents.

Anticancer Activity

Derivatives of 5-amino-1-aryl-pyrazole-4-carbonitrile have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds against different cancer cell lines.

Table 1: Anticancer Activity of 5-Amino-1-Aryl-Pyrazole-4-Carbonitrile Derivatives (IC50 in µM)

Compound IDSubstituent (Aryl Group)Cancer Cell LineIC50 (µM)Reference
1 3-(4-(dimethylamino)phenyl)-1-phenylHCT-116 (Colon)3.18[1]
2 3-(4-(dimethylamino)phenyl)-1-phenylMCF-7 (Breast)4.63[1]
3 PhenylHeLa (Cervical)>100[2]
4 4-ChlorophenylHeLa (Cervical)54.2[2]
5 4-BromophenylHeLa (Cervical)48.7[2]
6 4-FluorophenylHeLa (Cervical)62.1[2]
7 4-NitrophenylHeLa (Cervical)33.5[2]
8 3-(trifluoromethyl)-5-phenylCFPAC-1 (Pancreatic)61.7[3]
9 3,5-diphenylMCF-7 (Breast)81.48[3]

Antimicrobial Activity

The antimicrobial potential of 5-amino-1-aryl-pyrazole-4-carbonitriles has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of 5-Amino-1-Aryl-Pyrazole-4-Carbonitrile Derivatives (MIC in µg/mL)

Compound IDSubstituent (Aryl Group)MicroorganismMIC (µg/mL)Reference
10 Aroylhydrazone derivativeStaphylococcus aureus125
11 Aroylhydrazone derivativeBacillus subtilis250
12 Aroylhydrazone derivativeEscherichia coli250
13 Aroylhydrazone derivativeCandida albicans125
14 Aroylhydrazone derivativeAspergillus flavus500

Insecticidal Activity

Certain 5-amino-1-aryl-pyrazole-4-carbonitrile derivatives have shown potent insecticidal properties, positioning them as potential leads for the development of new pesticides.

Table 3: Insecticidal Activity of 5-Amino-1-Aryl-Pyrazole-4-Carbonitrile Derivatives

Compound IDSubstituent (Aryl Group)Insect SpeciesActivity MetricValueReference
15 2,6-dichloro-4-(trifluoromethyl)phenylSpodoptera frugiperdaMortality (%)High[3]
16 perfluorophenylSpodoptera frugiperdaMortality (%)Promising[3]
17 Not specifiedTuta absolutaEfficacySignificant[3]

Kinase Inhibitory Activity

The ability of 5-amino-1-aryl-pyrazole-4-carbonitriles to inhibit specific protein kinases is a key aspect of their therapeutic potential, particularly in cancer and inflammatory diseases.

Table 4: Kinase Inhibitory Activity of 5-Amino-Pyrazole Derivatives

Compound ClassTarget KinasePotencyBiological EffectReference
5-Amino-pyrazolesp38α MAP KinasePotent and selectiveInhibition of TNFα production
5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamidesIRAK4Excellent potencyTreatment of inflammatory diseases

Experimental Protocols

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method.

Principle: This method involves challenging a standardized bacterial or fungal inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.

Visualizations

Signaling Pathways and Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compounds Add test compounds (various concentrations) overnight_incubation->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h add_solubilizer Add solubilizing agent (DMSO) incubation_4h->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare standardized microbial inoculum inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells serial_dilutions Prepare serial dilutions of compounds in broth serial_dilutions->inoculate_wells incubate_plates Incubate plates (e.g., 37°C for 18-24h) inoculate_wells->incubate_plates observe_growth Visually inspect for turbidity (growth) incubate_plates->observe_growth determine_mic Determine MIC observe_growth->determine_mic

p38_MAPK_Signaling_Pathway cluster_stimuli Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects stress Cellular Stress (UV, Osmotic Shock) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mkk MKK3 / MKK6 mapkkk->mkk Phosphorylates p38 p38 MAPK mkk->p38 Phosphorylates transcription_factors Transcription Factors (ATF2, MEF2C) p38->transcription_factors cytokine_production Cytokine Production (TNF-α, IL-6) p38->cytokine_production apoptosis Apoptosis p38->apoptosis cell_cycle Cell Cycle Arrest p38->cell_cycle inhibitor 5-Amino-Pyrazole Inhibitor inhibitor->p38 Inhibits

IRAK4_Signaling_Pathway cluster_receptor Receptor Activation cluster_complex Myddosome Complex cluster_downstream Downstream Signaling cluster_response Cellular Response tlr Toll-like Receptor (TLR) myd88 MyD88 tlr->myd88 il1r IL-1 Receptor (IL-1R) il1r->myd88 irak4 IRAK4 myd88->irak4 Recruits & Activates irak1 IRAK1 irak4->irak1 Phosphorylates traf6 TRAF6 irak1->traf6 nf_kb NF-κB Activation traf6->nf_kb mapk MAPK Activation traf6->mapk inflammatory_genes Inflammatory Gene Expression nf_kb->inflammatory_genes mapk->inflammatory_genes inhibitor 5-Amino-Pyrazole Inhibitor inhibitor->irak4 Inhibits

References

A Comparative Guide to the Synthesis of 5-Amino-Pyrazole-4-Carbonitriles: Green Methods vs. Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-amino-pyrazole-4-carbonitriles, a scaffold of significant interest in medicinal chemistry and drug development, has evolved from conventional multi-step procedures to more efficient and environmentally benign "green" methodologies. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to assist researchers in selecting the most suitable method for their needs.

Quantitative Comparison of Synthetic Methodologies

Modern green chemistry approaches for the synthesis of 5-amino-pyrazole-4-carbonitriles offer significant advantages over traditional methods in terms of reaction time, yield, and environmental impact. The following table summarizes key quantitative data from representative green and traditional synthetic protocols.

ParameterGreen Synthesis (DABCO-catalyzed)[1]Traditional Synthesis (Ethanol Reflux)[2]
Reactants Benzaldehyde, Malononitrile, Phenylhydrazine(Ethoxymethylene)malononitrile, Phenylhydrazine
Catalyst DABCO (1,4-Diazabicyclo[2.2.2]octane)None
Solvent 50% Ethanol/WaterAbsolute Ethanol
Temperature Room TemperatureReflux (~78 °C)
Reaction Time 10 - 30 minutes0.5 - 4 hours
Product Yield 91% - 97%47% - 93%

Experimental Protocols

Green Synthesis: DABCO-Catalyzed One-Pot Multicomponent Reaction[1]

This protocol outlines a highly efficient and environmentally friendly one-pot synthesis of 5-amino-pyrazole-4-carbonitrile derivatives using DABCO as a catalyst in an aqueous ethanol medium at room temperature.

Materials:

  • Substituted Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • DABCO (0.1 mmol)

  • 50% v/v Ethanol/Water (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and DABCO (0.1 mmol) in 20 mL of a 50% v/v ethanol and water solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 10-30 minutes), the solid product precipitates out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the pure 5-amino-pyrazole-4-carbonitrile derivative.

Traditional Synthesis: Reflux in Ethanol[2]

This protocol describes a conventional method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles by refluxing the reactants in absolute ethanol.

Materials:

  • (Ethoxymethylene)malononitrile (1.2 mmol)

  • Aryl Hydrazine (e.g., Phenylhydrazine) (1.2 mmol)

  • Absolute Ethanol (2 mL)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL) with stirring.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Once the addition is complete, bring the solution to reflux.

  • Maintain the reflux for the required time (0.5 hours for phenylhydrazine, up to 4 hours for other derivatives), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Mechanistic Workflows

The following diagrams illustrate the logical flow of the green and traditional synthetic pathways.

Green_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 Benzaldehyde MCR One-Pot Multicomponent Reaction R1->MCR R2 Malononitrile R2->MCR R3 Phenylhydrazine R3->MCR Catalyst DABCO Catalyst->MCR Solvent 50% Ethanol/Water Solvent->MCR Temp Room Temperature Temp->MCR Workup Filtration MCR->Workup Product 5-Amino-pyrazole-4-carbonitrile Workup->Product

Green Synthesis Workflow

Traditional_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 (Ethoxymethylene)malononitrile Reaction Condensation Reaction R1->Reaction R2 Aryl Hydrazine R2->Reaction Solvent Absolute Ethanol Solvent->Reaction Temp Reflux Temp->Reaction Workup Column Chromatography Reaction->Workup Product 5-Amino-pyrazole-4-carbonitrile Workup->Product

Traditional Synthesis Workflow

Concluding Remarks

The comparison clearly demonstrates the superiority of green synthetic methods for the preparation of 5-amino-pyrazole-4-carbonitriles. The one-pot, multicomponent approach catalyzed by DABCO is not only significantly faster and higher yielding but also employs a more environmentally friendly solvent system and operates at ambient temperature, reducing energy consumption.[1] In contrast, the traditional method requires elevated temperatures, longer reaction times, and a more involved purification process using column chromatography, which consumes larger volumes of organic solvents.[2]

For researchers and professionals in drug development, the adoption of green chemistry principles, as exemplified by the DABCO-catalyzed method, offers a more sustainable, economical, and efficient route to these valuable heterocyclic compounds.

References

Unveiling the Potential of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for selective and potent kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of kinase inhibitors derived from the versatile scaffold, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, with a focus on their application as inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a critical target in neurodegenerative diseases.

This document delves into the quantitative performance of aminopyrazole-based inhibitors, derived from the aforementioned pyrazole scaffold, and contrasts them with other classes of kinase inhibitors, supported by experimental data and detailed protocols.

Performance Against JNK3: A Head-to-Head Comparison

A key area where aminopyrazole-based inhibitors have demonstrated significant promise is in the selective inhibition of JNK3. The following table summarizes the inhibitory activity (IC50) of a representative aminopyrazole compound, SR-3576, and compares it with an indazole-based inhibitor, SR-3737, against both JNK3 and the closely related p38 kinase.

Compound IDCompound ClassJNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
SR-3576 Aminopyrazole7>20,000>2857
SR-3737 Indazole1230.25

Data sourced from a study on the structure-activity relationships of aminopyrazole inhibitors[1][2].

The data clearly indicates that the aminopyrazole SR-3576 is a highly potent and selective inhibitor of JNK3, with over 2800-fold selectivity against p38 kinase.[1][2] In stark contrast, the indazole-based inhibitor SR-3737, while also a potent JNK3 inhibitor, exhibits significant activity against p38, highlighting a lack of selectivity.[1][2]

The Structural Basis of Selectivity

The remarkable selectivity of aminopyrazole inhibitors for JNK3 over p38 can be attributed to the structural features of the aminopyrazole scaffold. The planar nature of the pyrazole ring and the N-linked phenyl structures are thought to better occupy the smaller active site of JNK3 compared to the larger active site of p38.[1][2]

Signaling Pathway and Experimental Workflow

To understand the context of this inhibition, the following diagrams illustrate the JNK signaling pathway and a general workflow for assessing kinase inhibitor activity.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inhibitor Aminopyrazole Inhibitor (e.g., SR-3576) Inhibitor->JNK Inhibits Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Regulates

Caption: Simplified JNK signaling pathway illustrating the point of intervention by aminopyrazole inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_assay Biochemical Assay cluster_cellular Cellular Assay Start 5-Amino-1-(3-chlorophenyl) -1H-pyrazole-4-carbonitrile Synthesis Chemical Synthesis Start->Synthesis Inhibitor Aminopyrazole Inhibitor Synthesis->Inhibitor Reaction Kinase Reaction Inhibitor->Reaction Treatment Treatment with Inhibitor Inhibitor->Treatment Kinase Purified Kinase (e.g., JNK3) Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Detection Detection of Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50 Cells Cell Line Cells->Treatment Analysis Analysis of Downstream Effects Treatment->Analysis

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following provides a general outline of the methodologies used in the assessment of the kinase inhibitors discussed.

Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human JNK3 and p38 kinases are purified. A suitable substrate for each kinase (e.g., a peptide containing a phosphorylation site) is prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds (e.g., SR-3576, SR-3737) are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound at various concentrations is added to the wells. The reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or antibody-based detection methods (e.g., ELISA) that recognize the phosphorylated substrate.

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[1]

Conclusion

Derivatives of this compound, specifically those belonging to the aminopyrazole class, have emerged as highly potent and selective inhibitors of JNK3. Their superior selectivity profile compared to other inhibitor classes, such as indazoles, makes them promising candidates for the development of therapeutics targeting JNK3-mediated pathologies. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of compound purity is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. For a novel synthesized compound such as 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a multi-faceted analytical approach is imperative to ensure the integrity of experimental data and to meet stringent quality standards for potential therapeutic applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of this synthesized pyrazole derivative, complete with detailed experimental protocols and data interpretation.

Introduction to Purity Assessment

The purity of a synthesized compound is compromised by the presence of impurities, which can include unreacted starting materials, by-products from side reactions, regioisomers, and residual solvents. In the synthesis of this compound, common synthetic routes, such as the condensation of (ethoxymethylene)malononitrile with 3-chlorophenylhydrazine, may lead to the formation of such impurities. Therefore, a combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

General Workflow for Purity Assessment

A systematic approach to purity determination ensures a thorough evaluation of the synthesized compound. The general workflow begins with preliminary qualitative checks and progresses to more sophisticated quantitative analyses.

Purity Assessment Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Purity Assessment cluster_spectroscopic Spectroscopic Analysis cluster_chromatographic Chromatographic Analysis cluster_final Final Purity Determination synthesis Synthesis of 5-Amino-1-(3-chlorophenyl)- 1H-pyrazole-4-carbonitrile purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc mp Melting Point Determination tlc->mp nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr ms Mass Spectrometry (MS) nmr->ms ir FT-IR Spectroscopy ms->ir hplc High-Performance Liquid Chromatography (HPLC) ir->hplc qnmr Quantitative NMR (qNMR) hplc->qnmr hplc_quant HPLC with Standard qnmr->hplc_quant

A general workflow for the purity assessment of a synthesized compound.

Comparison of Analytical Techniques

The following sections detail the experimental protocols and expected outcomes for the most effective analytical techniques in assessing the purity of this compound. For comparison, we will consider a hypothetical synthesized batch of the target compound against a commercially available standard (≥97% purity).

Melting Point Determination

Principle: Pure crystalline solids exhibit a sharp melting point range, while impurities tend to broaden and depress the melting point.

Experimental Protocol: A small, finely powdered sample of the synthesized compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C/min) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Presentation:

SampleMelting Point Range (°C)
Synthesized Batch182-185
Commercial Standard188-190

Interpretation: A broader and lower melting point range for the synthesized batch compared to the commercial standard suggests the presence of impurities.

Thin-Layer Chromatography (TLC)

Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

Experimental Protocol: A small amount of the synthesized compound and the commercial standard are dissolved in a suitable solvent (e.g., ethyl acetate) and spotted on a silica gel TLC plate. The plate is developed in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). After development, the plate is visualized under UV light (254 nm).

TLC Analysis Workflow prep Sample Preparation: Dissolve synthesized compound and standard in ethyl acetate. spot Spotting: Apply samples to TLC plate. prep->spot develop Development: Place plate in a chamber with hexane/ethyl acetate mobile phase. spot->develop visualize Visualization: Examine the dried plate under UV light (254 nm). develop->visualize analyze Analysis: Compare the number and Rf values of spots. visualize->analyze

Workflow for Thin-Layer Chromatography analysis.

Data Presentation:

SampleNumber of SpotsRf Value of Main Spot
Synthesized Batch20.45
Commercial Standard10.45

Interpretation: The presence of a second spot in the lane of the synthesized batch indicates the presence of at least one impurity. The retention factor (Rf) of the main spot should be identical to that of the commercial standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture with high resolution.

Experimental Protocol: A solution of the synthesized compound is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., UV-Vis). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typically employed.

Data Presentation:

SampleRetention Time of Main Peak (min)Purity by Area %Number of Impurity Peaks
Synthesized Batch8.5496.2%3
Commercial Standard8.5598.1%1

Interpretation: The percentage purity is calculated from the relative area of the main peak. The presence of multiple impurity peaks in the chromatogram of the synthesized batch confirms a lower purity compared to the commercial standard.

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the chemical structure and can help identify impurities.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for structural elucidation and purity assessment.

Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Data Presentation:

TechniqueSynthesized BatchCommercial Standard
¹H NMR Signals corresponding to the main product, plus additional small peaks in the aromatic and aliphatic regions.Clean spectrum with well-resolved signals corresponding to the expected structure.
¹³C NMR Expected carbon signals for the product, with minor peaks indicating impurities.Sharp signals corresponding to all carbons in the molecule.
qNMR Purity calculated to be 95.8% against an internal standard.Purity determined to be >97%.

Interpretation: The presence of unexpected peaks in the ¹H and ¹³C NMR spectra of the synthesized batch is indicative of impurities. qNMR provides a highly accurate method for determining the absolute purity of the compound.

b. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound and the identification of impurities.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. The mass spectrum is recorded in positive or negative ion mode.

Data Presentation:

Sample[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Other Significant Ions
Synthesized Batch219.04219.04202.01, 235.03
Commercial Standard219.04219.04None

Interpretation: The synthesized batch shows the expected molecular ion peak, confirming the presence of the target compound. However, the additional ions suggest the presence of impurities with different molecular weights.

c. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is then recorded.

Data Presentation:

Functional GroupExpected Wavenumber (cm⁻¹)Observed in Synthesized Batch (cm⁻¹)Observed in Standard (cm⁻¹)
N-H stretch (amine)3400-33003410, 33253412, 3328
C≡N stretch (nitrile)2260-222022352235
C=N stretch (pyrazole)1650-155016201621
C-Cl stretch800-600785786

Interpretation: The FT-IR spectrum of the synthesized batch should closely match that of the commercial standard, confirming the presence of the key functional groups. Significant differences may indicate the presence of impurities with different functional groups.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized this compound requires the application of multiple analytical techniques.

  • Initial Screening: Melting point determination and TLC are rapid and effective methods for initial purity assessment.

  • Confirmation and Identification of Impurities: HPLC and MS are essential for separating and identifying impurities.

  • Structural Verification and Quantification: NMR spectroscopy (¹H, ¹³C, and qNMR) provides detailed structural information and is the gold standard for quantitative purity determination.

  • Functional Group Confirmation: FT-IR spectroscopy serves as a good confirmatory technique for the presence of key functional groups.

For rigorous quality control in a research and drug development setting, a combination of HPLC and qNMR is highly recommended to obtain a reliable and accurate assessment of the purity of the synthesized compound. This multi-technique approach ensures that the material meets the necessary standards for subsequent biological and pharmacological studies.

Comparative Analysis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the experimental results for analogs of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, focusing on their activity as kinase inhibitors. Due to the limited availability of public experimental data for the exact compound, this guide focuses on a closely related analog with a dichlorophenyl substitution that has been evaluated as a potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitor. This information is intended for researchers, scientists, and professionals in the field of drug development.

The data presented herein is aggregated from peer-reviewed scientific literature to facilitate an objective comparison with other relevant kinase inhibitors.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, in particular, have been the subject of extensive research due to their potential to target a variety of kinases involved in oncogenic and inflammatory signaling pathways. These kinases include the c-Jun N-terminal kinases (JNK), Fibroblast Growth Factor Receptors (FGFR), and Protein Kinase B (AKT).[3][4][5]

This guide will focus on a representative compound from this class, a 3-alkyl-5-(3,4-dichlorophenyl)-1-pyrimidyl-1H-pyrazole derivative, and compare its inhibitory activity with other known JNK inhibitors.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of the selected pyrazole-based JNK3 inhibitor and compares it with other compounds targeting the JNK pathway.

CompoundTarget KinaseIC50 (nM)Selectivity Profile
Compound 8a ((R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile)JNK3227Highly selective for JNK3. In a panel of 38 kinases, significant inhibition was primarily observed against JNK3.[3]
Compound 7a (A related 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative)JNK3635Showed high selectivity for JNK3 over other kinases like p38α, GSKβ, Erk, JNK1, and JNK2.[3]
SP600125 (A well-established, commercially available JNK inhibitor)JNK1/2/340-90Broad-spectrum JNK inhibitor, also inhibits other kinases at higher concentrations.
Compound 10h (A 5-amino-1H-pyrazole-4-carboxamide derivative)FGFR1/2/346/41/99Primarily a pan-FGFR inhibitor, demonstrating the versatility of the 5-aminopyrazole scaffold against different kinase families.[6]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of the compound's mechanism of action and the methods used for its evaluation, the following diagrams illustrate the JNK signaling pathway and a general workflow for a kinase inhibition assay.

G JNK Signaling Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk activates jnk JNK mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis regulates gene expression for inhibitor Pyrazole-based JNK Inhibitor inhibitor->jnk

Caption: A simplified diagram of the JNK signaling cascade.

G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis kinase Kinase (e.g., JNK3) incubation Incubation of Kinase, Substrate, Inhibitor, and ATP kinase->incubation substrate Substrate (e.g., peptide) substrate->incubation inhibitor Test Compound (Pyrazole derivative) inhibitor->incubation atp ATP atp->incubation detection Detection of Substrate Phosphorylation (e.g., Luminescence, Fluorescence) incubation->detection analysis Calculation of IC50 Value detection->analysis

Caption: A general workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following is a generalized protocol for a JNK3 inhibition assay, based on methodologies described in the literature. Specific details may vary between studies.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JNK3 kinase.

Materials:

  • Recombinant human JNK3 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • JNK3-specific peptide substrate

  • Test compound (solubilized in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • A solution of the JNK3 enzyme is prepared in the kinase buffer.

  • The test compound is serially diluted to various concentrations.

  • The enzyme solution, peptide substrate, and diluted test compound are added to the wells of a microplate.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • The reaction is stopped, and the detection reagent is added to measure the extent of substrate phosphorylation. The signal is inversely proportional to the kinase activity.

  • The luminescence or fluorescence is measured using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, the analysis of its close analogs reveals that the 5-amino-1-aryl-pyrazole scaffold is a promising foundation for the development of potent and selective kinase inhibitors. The dichlorophenyl derivative, Compound 8a, demonstrates significant and selective inhibitory activity against JNK3, a key target in neurodegenerative and inflammatory diseases.[3] Further structure-activity relationship (SAR) studies, as indicated by the comparison with other pyrazole-based inhibitors, could lead to the development of novel therapeutics targeting a range of kinases.[7][8] The versatility of this chemical class is highlighted by the potent activity of other derivatives against different kinase families, such as FGFR.[6] Researchers are encouraged to use this guide as a starting point for further investigation into this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile should be treated as hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. Due to the absence of a specific, universally mandated disposal procedure, a conservative approach is necessary, leveraging established best practices for similar chemical structures. This guide provides a comprehensive framework for the safe handling and disposal of this compound.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling and disposal.

PropertyValue
Molecular Formula C10H7ClN4
Molecular Weight 218.64 g/mol
Appearance White to off-white powder or solid
Melting Point 181.0-190.0 °C
Solubility Low solubility in water. Soluble in some organic solvents like DMSO.
Stability Stable under normal storage conditions.

II. Personal Protective Equipment (PPE)

Prior to handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear protective clothing.

  • Respiratory Protection: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1]

III. Spill and Leak Procedures

In the event of a spill or leak, the following procedures should be enacted promptly:

  • Ventilation: Ensure adequate ventilation in the affected area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Vacuum, sweep up, or absorb the spill with an inert material and place it into a suitable disposal container.[2]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Dispose of contaminated material according to the procedures outlined in Section IV.

IV. Disposal Protocol

Under no circumstances should this compound be discharged down the drain or discarded with regular trash. It must be disposed of as hazardous chemical waste.

  • Waste Identification: Clearly label the waste container with the words "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

  • Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory.

  • Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant, adhering to all local, state, and federal regulations.[1][2]

V. Emergency First Aid Procedures

In case of exposure, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1][2]

  • Skin Contact: Wash with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice or attention.[1] Take off contaminated clothing and wash it before reuse.[2][3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

DisposalWorkflow start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak Occurs ppe->spill No waste_gen Generation of Waste (Expired chemical, contaminated materials) ppe->waste_gen contain Contain Spill & Prevent Spread spill->contain Yes cleanup Clean Up with Inert Absorbent contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate decontaminate->waste_gen label_waste Label as Hazardous Waste waste_gen->label_waste store_waste Store in a Designated Secure Area label_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup disposal Disposal at an Approved Waste Facility request_pickup->disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for handling 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. The following procedural guidance is designed to supplement, not replace, institutional safety protocols. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or aerosolization of the powder.[9]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended.[9] It is advisable to wear double gloves. Gloves should be inspected for integrity before each use and changed frequently.[9]
Lab CoatA flame-resistant lab coat that fully covers the arms is required.[9]
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[9]
Respiratory Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9] If a fume hood is not available or if there is a potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for maintaining a safe research environment.

Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work area within a certified chemical fume hood.

  • Ensure all necessary equipment, including a calibrated scale, spatula, and appropriate glassware, is clean and readily accessible.

  • Place disposable bench covers in the work area to facilitate cleanup in case of a spill.

Weighing and Transfer:

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean spatula to transfer the desired amount of the powder to a tared weigh boat or directly into the reaction vessel.

  • Avoid pouring the powder directly from the bottle to minimize dust generation.[10]

  • Close the container tightly immediately after use.[10]

Experimentation:

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Perform all subsequent experimental steps within the fume hood.

  • Continuously monitor the experiment for any unexpected reactions.

Post-Experiment:

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Carefully remove and dispose of all contaminated disposable materials, including gloves and bench covers, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect unused or expired solid compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

Container Labeling: All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The name of the principal investigator and laboratory location

Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Prepare work area in fume hood prep1->prep2 handle1 Weigh and transfer compound prep2->handle1 handle2 Perform experiment handle1->handle2 clean1 Decontaminate equipment handle2->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Store waste for professional disposal clean2->clean3 clean4 Remove PPE and wash hands clean3->clean4

Caption: Workflow for the safe handling and disposal of the target compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.